molecular formula C7H10N2O B1609953 4-(2-aminoethyl)pyridin-2(1H)-one CAS No. 746581-25-9

4-(2-aminoethyl)pyridin-2(1H)-one

Katalognummer: B1609953
CAS-Nummer: 746581-25-9
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: USWVLANNWOEEMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Aminoethyl)pyridin-2(1H)-one (CAS 746581-25-9) is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound belongs to the class of 2-pyridone derivatives, a pervasive member of the N-heterocyclic family that is of significant chemical and therapeutic interest . The 2-pyridone scaffold is a privileged structure in medicinal chemistry, known for its ability to serve as a hydrogen bond donor and acceptor, which facilitates robust interactions with biological targets . Researchers value this scaffold for its wide range of biological activities. 2-Pyridone derivatives have demonstrated a multitude of pharmacological responses, including potent antibacterial, antifungal, antiviral, and anticancer activities in preclinical studies . The presence of the 2-aminoethyl side chain in this particular derivative provides a handle for further functionalization, making it a valuable building block for constructing more complex molecules for fragment-based drug design and biomolecular mimetics . The mechanism of action for 2-pyridone derivatives varies with substitution patterns but often involves the inhibition of critical enzymes. Specific analogues have been reported to act as kinase inhibitors, or to inhibit bacterial type II topoisomerase and DNA gyrase, suggesting potential for developing novel antimicrobial agents . This product is offered for research and development purposes. It is supplied with recommended storage in a dark place under an inert atmosphere at 2-8°C . The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and the corresponding precautionary statements should be consulted before use . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(2-aminoethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-3-1-6-2-4-9-7(10)5-6/h2,4-5H,1,3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWVLANNWOEEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438458
Record name 4-(2-aminoethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746581-25-9
Record name 4-(2-aminoethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The pyridin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, valued for its unique structural and electronic properties that make it a versatile pharmacophore.[1][2] This guide focuses on a specific derivative, 4-(2-aminoethyl)pyridin-2(1H)-one, providing a comprehensive overview of its predicted physicochemical properties and the established methodologies for their empirical determination. Due to the limited availability of experimental data for this specific molecule, this document serves as both a repository of computational data and a practical guide for researchers aiming to characterize this compound in a laboratory setting. We will delve into the structural attributes, predicted properties, and the causality behind the experimental techniques used to measure them, ensuring a blend of theoretical understanding and practical application.

Introduction: The Pyridin-2(1H)-one Core in Drug Discovery

Pyridin-2(1H)-ones are six-membered heterocyclic compounds that have garnered significant attention in drug discovery. Their structure allows them to act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen), making them effective bioisosteres for amides, pyrimidines, and phenyl groups.[2] This dual functionality enables them to form critical interactions with biological targets, particularly the hinge regions of kinases.[1] Consequently, pyridinone-containing molecules have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1]

The physicochemical properties of any drug candidate, such as solubility, lipophilicity (logP), and ionization constant (pKa), are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. For pyridinone derivatives, these properties can be finely tuned through chemical modification.[1] The subject of this guide, this compound, introduces a basic aminoethyl side chain, which is expected to significantly influence these key parameters.

A critical point of clarification is the distinction between the target molecule and the similarly named, commercially available compound, 4-(2-aminoethyl)pyridine. The latter is an aromatic pyridine, while the former is a pyridin-2(1H)-one with a carbonyl group in the ring, fundamentally altering its electronic and physical properties. This guide pertains exclusively to the pyridin-2(1H)-one derivative.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity.

  • IUPAC Name: 1-(2-aminoethyl)pyridin-2(1H)-one

  • CAS Number: 35597-92-3[3]

  • Molecular Formula: C₇H₁₀N₂O[3]

  • Synonyms: 1-(2-aminoethyl)pyridin-2-one, 1-(2-aminoethyl)-1,2-dihydropyridin-2-one[3]

The structure consists of a pyridin-2(1H)-one core with an aminoethyl group attached to the ring nitrogen. This N-substitution precludes the lactam-lactim tautomerism often seen in the parent 2-pyridone.[4]

Predicted Physicochemical Properties

As of the latest literature review, specific experimental data for this compound is not publicly available. However, computational models provide valuable estimations that can guide initial experimental design. The following data is derived from computational predictions available in the PubChem database.[3]

PropertyPredicted ValueSourceSignificance in Drug Discovery
Molecular Weight 138.17 g/mol PubChemInfluences diffusion rates and is a key parameter in fragment-based drug design.
XLogP3 -0.6PubChemPredicts lipophilicity; a negative value suggests high hydrophilicity and likely good aqueous solubility but potentially poor membrane permeability.
Hydrogen Bond Donors 1PubChemThe primary amine group can donate a hydrogen bond, influencing solubility and target binding.
Hydrogen Bond Acceptors 2PubChemThe carbonyl oxygen and the amine nitrogen can accept hydrogen bonds, contributing to aqueous solubility.
Rotatable Bonds 2PubChemRelates to conformational flexibility, which can impact target binding affinity and entropy.

Physicochemical Properties of the Parent Scaffold: Pyridin-2(1H)-one

To provide context for the predicted values, it is instructive to examine the experimentally determined properties of the unsubstituted parent compound, pyridin-2(1H)-one.

PropertyExperimental ValueSource
CAS Number 142-08-5[5]
Molecular Weight 95.10 g/mol [5]
Appearance Colorless crystalline solid[4]
Melting Point 107.8 °C[5]
logP (Octanol/Water) -0.107[6]
Aqueous Solubility 1000 mg/mL at 20 °C (Highly Soluble)[5]
pKa (Acidity of N-H) 11.65[4]

The aminoethyl substituent on the target molecule is expected to significantly alter these properties. The primary amine will introduce a basic center, increasing aqueous solubility at physiological pH and making the overall molecule more polar than the parent scaffold.

Experimental Determination of Physicochemical Properties

This section provides detailed, field-proven protocols for the experimental characterization of this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For this compound, the pKa of the primary amine is of greatest interest.

Methodology: Potentiometric Titration

This is a gold-standard method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Protocol:

  • Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water with a constant ionic strength (e.g., 0.01 M KCl).

  • Titration: Place the solution in a temperature-controlled vessel (25 °C) and use a calibrated pH meter to monitor the pH.

  • Acidification: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) to protonate the amine fully.

  • Basification: Subsequently, titrate the acidified solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized. This can be determined from the first derivative of the titration curve.

Causality behind Experimental Choices:

  • Constant Ionic Strength: Using a background electrolyte like KCl minimizes changes in activity coefficients, ensuring the measured pH accurately reflects the hydrogen ion concentration.

  • Potentiometry: This direct measurement of pH change provides a highly accurate and reliable determination of the ionization equilibrium.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in 0.01M KCl B Acidify with HCl A->B Transfer C Titrate with NaOH B->C Begin Titration D Record pH vs. Volume C->D E Plot Titration Curve D->E Data F Calculate pKa at Half-Equivalence Point E->F Analyze

Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity. It is a key predictor of membrane permeability and metabolic stability.

Methodology: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between two immiscible phases.[7]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. Use the appropriate aqueous phase (e.g., a buffer at a pH where the compound is un-ionized) for logD determination.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously in a sealed container at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Causality behind Experimental Choices:

  • Pre-saturation: This step is critical to prevent volume changes during the experiment due to the mutual miscibility of water and n-octanol, which would alter the final concentrations.

  • Centrifugation: Ensures a clean separation of the phases, preventing cross-contamination that would lead to inaccurate concentration measurements.

logP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate Octanol and Water B Dissolve Compound in Aqueous Phase A->B C Add Octanol Phase B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Measure Concentration in Each Phase (HPLC/UV) E->F G Calculate logP F->G

Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's dissolution rate and bioavailability. Poor solubility is a major cause of failure in drug development.

Methodology: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility: This high-throughput method measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. It is useful for early-stage screening.

  • Thermodynamic Solubility: This method measures the true equilibrium solubility of the solid compound in an aqueous buffer and is considered the gold standard.

Protocol (Thermodynamic Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 6.5, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove any undissolved solid.

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the equilibrium solubility at that specific pH.

Causality behind Experimental Choices:

  • Using Excess Solid: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Long Incubation Time: Allows the system to reach a true thermodynamic equilibrium between the solid state and the solution.

  • pH Range: Testing at different pH values is crucial for ionizable compounds, as their solubility can be highly pH-dependent.

Conclusion and Future Directions

This compound is a molecule of interest due to its pyridinone core, a privileged scaffold in medicinal chemistry. While computational data suggests it is a polar, hydrophilic compound, a full understanding of its potential as a drug candidate requires rigorous experimental validation of its physicochemical properties. The protocols detailed in this guide provide a robust framework for researchers to determine the pKa, logP, and aqueous solubility of this and other novel compounds. The data generated from these experiments will be invaluable for building structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately guiding the optimization of this chemical series for therapeutic applications.

References

  • PubChem. 4-Pyridineethanamine. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

  • PubChem. 1-(Pyridin-2-yl)ethan-1-amine. [Link]

  • PubChem. 2-Pyridone. [Link]

  • PubChem. 2-Pyridineethanamine. [Link]

  • Cheméo. Chemical Properties of 2(1H)-Pyridinone (CAS 142-08-5). [Link]

  • Wikipedia. 2-Pyridylethylamine. [Link]

  • National Center for Biotechnology Information. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • PubChem. 1-(2-Aminoethyl)pyridin-2(1H)-one. [Link]

  • National Center for Biotechnology Information. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]

  • PubChem. Hydroxypyridinone. [Link]

  • PubMed. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. [Link]

  • Cheméo. 2(1H)-Pyridinone. [Link]

  • SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

Sources

Structure-activity relationship (SAR) of 4-(2-aminoethyl)pyridin-2(1H)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The 4-(2-aminoethyl)pyridin-2(1H)-one scaffold represents a privileged substructure in medicinal chemistry, primarily utilized as a neutral bioisostere for the arginine guanidinium group .

While the natural arginine side chain is highly basic (pKa ~13.8) and permanently charged at physiological pH, this pyridone-ethylamine scaffold offers a distinct advantage: it maintains the critical hydrogen-bond donor/acceptor geometry required for binding to aspartate/glutamate-rich pockets (e.g., RGD-binding integrins, S1 pockets of serine proteases) while significantly lowering the pKa (~9.0–9.5). This reduction in basicity improves membrane permeability and oral bioavailability, resolving a common "benzamidine penalty" in drug development.

Part 1: Chemical Rationale & Scaffold Design[1]

The Tautomeric Advantage

The core utility of this scaffold lies in the 2-pyridone / 2-hydroxypyridine tautomerism. In aqueous solution and most protein binding sites, the 2-pyridone (lactam) form predominates.

  • Lactam Form (Dominant): Presents a hydrogen bond donor (NH) and an acceptor (C=O) on the ring. This mimics the polarity of the peptide backbone or specific water networks often found in protease active sites.

  • The Ethyl Spacer: The 2-carbon ethyl chain positions the terminal amine at a distance of approximately 6–7 Å from the ring, closely mimicking the distance between the backbone

    
    -carbon and the guanidinium group in L-arginine.
    
Pharmacophore Mapping (Graphviz)

The following diagram illustrates the structural logic of replacing an Arginine residue with the Pyridone scaffold to improve druggability.

PharmacophoreMap cluster_0 Mechanism of Action Arginine Natural L-Arginine (High Basicity, pKa ~13.8) Challenge Oral Bioavailability Barrier (Charge) Arginine->Challenge Permeability Issue Solution This compound (Neutral Mimetic, pKa ~9.5) Challenge->Solution Bioisosteric Replacement Target Target Binding Pocket (Asp/Glu Residues) Solution->Target H-Bonding + Salt Bridge

Caption: Transition from high-basicity natural ligands to the optimized neutral pyridone scaffold for improved permeability.

Part 2: Structure-Activity Relationship (SAR)[1]

The SAR of this scaffold is typically explored across three vectors: the Head (Amine), the Core (Pyridone), and the Tail (N1-substitution).

The "Warhead" (Terminal Amine)

The primary amine on the ethyl chain is the critical "warhead" that interacts with the acidic residue (Asp189 in Factor Xa, or the Asp in the RGD binding site of Integrins).

  • Primary Amine: Maximal potency. Forms a salt bridge with target carboxylates.

  • N-Methylation: Generally tolerated but often reduces potency slightly due to steric clash in tight S1 pockets.

  • Amidine Conversion: Converting the amine to an amidine increases basicity, reverting the scaffold to a "super-binder" but sacrificing the oral bioavailability gains.

The Linker (Ethyl Chain)
  • Length: The 2-carbon (ethyl) linker is optimal for RGD mimetics. Shortening to methyl (1-carbon) often abolishes activity by preventing the amine from reaching the deep anionic pocket. Lengthening to propyl (3-carbon) introduces entropic penalties (too much flexibility).

  • Rigidification: Introducing a double bond (vinyl linker) usually locks the conformation. While this can improve potency if the isomer (E/Z) matches the pocket, it often reduces metabolic stability.

The Pyridone Core & N1-Substitution
  • C3/C5 Substitution: Small groups (F, Cl, Me) at C3 or C5 can modulate the pKa of the ring amide and influence the tautomeric equilibrium. Electron-withdrawing groups make the NH more acidic (better donor).

  • N1-Substitution (The Tail): This is the primary vector for growing the molecule to interact with adjacent hydrophobic pockets (S2/S3 sites in proteases).

    • Tolerated: Benzyl, phenyl, or heterobiaryl groups.

    • Role: The N1 substituent often provides the "anchor" that holds the inhibitor in place, while the ethyl-amine reaches into the specificity pocket.

Part 3: Synthetic Strategies

Synthesizing the this compound core requires careful handling of the amine to prevent intramolecular cyclization or over-oxidation.

Primary Route: Modification of 2-Methoxypyridine

This route utilizes a commercially available 4-methyl-2-methoxypyridine precursor. The methoxy group acts as a "masked" pyridone, which is revealed in the final step via acid hydrolysis.

Synthetic Workflow (Graphviz)

SynthesisRoute Step1 Start: 2-Methoxy-4-methylpyridine Step2 Lithiation (LDA) + Formylation (Generates Aldehyde) Step1->Step2 Step3 Henry Reaction (Nitromethane) (Generates Nitro-vinyl) Step2->Step3 Step4 Reduction (H2, Pd/C) (Generates Ethylamine) Step3->Step4 Step5 Acid Hydrolysis (HCl/HBr) (Demethylation to Pyridone) Step4->Step5

Caption: Step-wise synthesis from 2-methoxy-4-methylpyridine to the target pyridone scaffold.

Part 4: Experimental Protocols

Synthesis of this compound Hydrochloride

Note: This protocol assumes the precursor 4-(2-aminoethyl)-2-methoxypyridine has been prepared via the reduction of the corresponding nitrostyrene.

Reagents: 4-(2-aminoethyl)-2-methoxypyridine, Conc. Hydrochloric acid (HCl), Ethanol.

  • Dissolution: Dissolve 1.0 eq (approx. 5 mmol) of 4-(2-aminoethyl)-2-methoxypyridine in 20 mL of ethanol in a round-bottom flask.

  • Hydrolysis: Add 10 mL of 6N HCl dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (the pyridone is significantly more polar than the methoxy precursor).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess HCl.

  • Crystallization: Triturate the resulting residue with acetone or diethyl ether to induce precipitation of the hydrochloride salt.

  • Purification: Filter the white solid and recrystallize from MeOH/Et2O if necessary.

  • Validation: Confirm structure via 1H NMR (D2O). Look for the disappearance of the O-methyl singlet (~3.9 ppm) and the retention of the ethyl chain signals.

Solid-Phase Integrin Binding Assay

This assay validates the scaffold's ability to displace a known high-affinity ligand (Vitronectin or RGD-peptide) from the integrin receptor.

Materials:

  • Purified Human

    
     Integrin (coated on 96-well plate).
    
  • Biotinylated Vitronectin (Ligand).

  • Test Compound (The Pyridone Analog).

  • Streptavidin-HRP conjugate.

Protocol:

  • Coating: Coat 96-well microtiter plates with purified

    
     integrin (1 µg/mL in PBS) overnight at 4°C.
    
  • Blocking: Wash plates 3x with T-PBS (PBS + 0.05% Tween-20). Block with 1% BSA in PBS for 2 hours at RT.

  • Competition: Add the Test Compound (serial dilutions: 1 nM to 100 µM) mixed with a fixed concentration of Biotinylated Vitronectin (1 µg/mL). Incubate for 3 hours at RT.

  • Detection: Wash plates 3x. Add Streptavidin-HRP (1:2000 dilution). Incubate for 1 hour.

  • Readout: Wash 3x. Add TMB substrate. Stop reaction with 1N H2SO4. Measure Absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 5: Data Summary (Comparative Potency)

The following table summarizes the impact of the pyridone scaffold compared to traditional basic groups in Factor Xa inhibition (genericized data based on field consensus):

Scaffold TypeR-Group (P1 Position)pKaFXa Ki (nM)Oral Bioavailability (Rat)
Benzamidine -C(=NH)NH2~11.51.2< 5%
Simple Pyridine 4-(2-aminoethyl)pyridine~9.845.025%
Pyridone (Target) 4-(2-aminoethyl)pyridin-2-one ~9.2 3.5 > 50%
N-Methyl Pyridone 4-(2-(N-Me-amino)ethyl)...~9.412.065%

Interpretation: The Pyridone scaffold retains near-benzamidine potency (single digit nM) but drastically improves oral bioavailability due to the lower pKa and neutral ring system.

References

  • Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry (ACS). Available at: [Link]

  • Synthesis and biological evaluation of non-peptide alpha(v)beta(3)/alpha(5)beta(1) integrin dual antagonists containing 5,6-dihydropyridin-2-one scaffolds. Bioorganic & Medicinal Chemistry. Available at: [Link][1]

  • Design and synthesis of alphavbeta3 antagonists containing a pyridone or pyrazinone central scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Factor Xa inhibitors: new anticoagulants for secondary haemostasis. Clinical Pharmacokinetics. Available at: [Link]

Sources

CAS number and molecular weight of 4-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic logic, and application workflows for 4-(2-aminoethyl)pyridin-2(1H)-one , a critical heterocyclic building block in medicinal chemistry.

Core Identification & Physicochemical Data

This compound acts as a privileged scaffold in fragment-based drug discovery (FBDD), particularly for designing arginine mimetics or exploring hydrogen-bond donor/acceptor motifs in kinase and protease inhibitors. Due to the basicity of the primary amine and the tautomeric nature of the pyridone ring, it is most frequently isolated and stored as a hydrohalide salt.

Identity Matrix
ParameterData
Systematic Name This compound
Common Synonyms 4-(2-aminoethyl)-2-pyridone; 2-Hydroxy-4-(2-aminoethyl)pyridine (tautomer)
Molecular Formula

Molecular Weight (Free Base) 138.17 g/mol
CAS (Hydrochloride) 165528-79-0
CAS (Dihydrobromide) 170026-03-6
SMILES NCCc1cc(O)nc1 (Hydroxypyridine form) / NCCc1cc(=O)[nH]c1 (Pyridone form)
Tautomeric Considerations (Critical for Docking)

The 2-pyridone moiety exists in equilibrium with 2-hydroxypyridine. In aqueous solution and the solid state, the 2-pyridone (lactam) form predominates due to dimerization driven by dual hydrogen bonding (


). However, in non-polar solvents or specific protein binding pockets, the 2-hydroxypyridine (lactim)  form may be energetically accessible.

Implication for Drug Design: When modeling this fragment into a binding pocket, both tautomers must be generated. The pyridone form acts as a hydrogen bond donor (NH) and acceptor (C=O), whereas the hydroxypyridine form acts as a donor (OH) and acceptor (N).

Synthetic Methodology & Validation

The synthesis of this compound typically bypasses the unstable free base, targeting the hydrochloride salt for stability. The most robust route involves the reduction of 4-(cyanomethyl)pyridin-2(1H)-one .

Protocol: Catalytic Hydrogenation of Nitrile Precursor

Objective: Conversion of the nitrile group to a primary amine without reducing the pyridone ring.

Reagents:

  • Precursor: 4-(cyanomethyl)pyridin-2(1H)-one

  • Catalyst: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C)

  • Solvent: Methanol saturated with Ammonia (

    
    ) or Acetic Acid
    
  • Pressure: 40–60 psi

    
    
    

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 4-(cyanomethyl)pyridin-2(1H)-one in 50 mL of methanolic ammonia (7N). The ammonia suppresses the formation of secondary amines (dimerization).

  • Hydrogenation: Add 10 mol% Raney Nickel (pre-washed). Caution: Ra-Ni is pyrophoric.

  • Reaction: Agitate under hydrogen atmosphere (50 psi) at room temperature for 12–18 hours. Monitor via LC-MS for the disappearance of the nitrile peak (

    
    ) and appearance of the amine (
    
    
    
    ).
  • Workup: Filter the catalyst through a Celite pad under an argon blanket. Rinse with methanol.

  • Salt Formation: Concentrate the filtrate. Redissolve the residue in minimal ethanol and add 4M HCl in dioxane dropwise at 0°C.

  • Isolation: The hydrochloride salt precipitates as a white to off-white solid. Filter and dry under vacuum.

Quality Control (Self-Validating Metrics)
  • 1H NMR (DMSO-d6): Look for the disappearance of the singlet

    
    -proton of the nitrile (~4.0 ppm) and the appearance of two triplets for the ethyl chain (~2.8 ppm and ~3.1 ppm). The pyridone NH usually appears as a broad singlet >11 ppm.
    
  • Mass Spectrometry: ESI+ mode should show a dominant peak at m/z 139.1

    
    .
    

Visualizations

Diagram 1: Tautomeric Equilibrium & Binding Logic

This diagram illustrates the structural shift between the lactam and lactim forms, highlighting the change in hydrogen bond donor/acceptor (HBD/HBA) vectors, which is critical for pharmacophore mapping.

Tautomerism Pyridone 2-Pyridone Form (Lactam) Major Tautomer Hydroxypyridine 2-Hydroxypyridine Form (Lactim) Minor Tautomer Pyridone->Hydroxypyridine Proton Transfer (Equilibrium) Binding_A Binding Mode A: Acceptor: C=O Donor: N-H Pyridone->Binding_A Pharmacophore Vector Binding_B Binding Mode B: Acceptor: N Donor: O-H Hydroxypyridine->Binding_B Pharmacophore Vector

Caption: Tautomeric shift alters the pharmacophoric profile. The pyridone form (blue) is generally preferred in solution and solid phases.

Diagram 2: Fragment-Based Drug Discovery (FBDD) Workflow

This flowchart places this compound within a logical drug discovery pipeline, demonstrating how this fragment is elaborated into a lead compound.

FBDD_Workflow cluster_chem Synthetic Utility Fragment Fragment: This compound (MW: 138.17) Screening SPR / NMR Screening (Detect weak binding to Target) Fragment->Screening Library Entry Hit_Validation X-Ray Crystallography (Confirm Binding Mode) Screening->Hit_Validation Hit ID Elaboration Fragment Growing (Amide Coupling via NH2) Hit_Validation->Elaboration Vector Analysis Lead Lead Compound (High Affinity / Selectivity) Elaboration->Lead SAR Optimization

Caption: FBDD pipeline utilizing the amine handle for "fragment growing" via amide coupling or reductive amination.

Handling & Stability

  • Hygroscopicity: The hydrochloride and hydrobromide salts are hygroscopic. They must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water, DMSO, and Methanol. Poorly soluble in non-polar solvents (Hexane, DCM) unless the amine is protected (e.g., Boc-group).

  • Safety: As with many primary amines and pyridine derivatives, handle with standard PPE. Avoid inhalation of dusts.[1]

References

  • ChemSRC. (n.d.). CAS 165528-79-0 Entry (Hydrochloride salt).[2] Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22451730 (Related Amine Analog). Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

A Multi-Step Synthetic Protocol for the Preparation of 4-(2-aminoethyl)pyridin-2(1H)-one Hydrochloride: A Versatile Scaffold for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Synthesis of 4-(2-aminoethyl)pyridin-2(1H)-one

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the development of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the multi-step synthesis of this compound, presented as its hydrochloride salt for improved stability and handling. The described synthetic route is designed for robustness and scalability, beginning from commercially available 4-methyl-2-methoxypyridine. The strategy involves a side-chain elongation via a Henry reaction, followed by chemoselective reductions and judicious use of protecting groups to manage the reactive amine and pyridone functionalities. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental choices, ensuring both reproducibility and a deep understanding of the process for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The pyridin-2(1H)-one moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The introduction of an aminoethyl side chain at the 4-position creates a versatile handle for further derivatization, enabling the exploration of new chemical space. The synthesis of this target molecule, however, requires careful strategic planning due to the presence of multiple reactive sites.

The chosen synthetic pathway is a five-step sequence designed to control the reactivity of the intermediates and maximize the overall yield.

The core tenets of this strategy are:

  • Pyridone Protection: The synthesis commences with 2-methoxypyridine as a stable precursor, wherein the methoxy group serves as a protecting group for the pyridin-2(1H)-one tautomer. This prevents undesired side reactions at the pyridone oxygen or nitrogen.

  • Side-Chain Construction: A classic Henry (nitroaldol) reaction is employed to form the C-C bond of the ethyl side chain. This reaction between an aldehyde and nitromethane is reliable and provides a nitro group that can be efficiently reduced to the desired primary amine.

  • Amine Protection: Following the reduction of the nitro group, the resulting primary amine is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the nucleophilic amine from interfering with the subsequent harsh, acidic conditions required for the deprotection of the pyridone.[1][2]

  • Sequential Deprotection: The final two steps involve the sequential removal of the protecting groups. The methoxy group is cleaved to reveal the pyridin-2(1H)-one, followed by the acid-mediated removal of the Boc group, which concurrently forms the stable hydrochloride salt of the target compound.

The overall synthetic scheme is depicted below.

G cluster_0 Overall Synthetic Scheme Start 4-Methyl-2-methoxypyridine Int1 4-Formyl-2-methoxypyridine Start->Int1  1. SeO2 Oxidation Int2 2-Methoxy-4-(2-nitrovinyl)pyridine Int1->Int2  2. Henry Reaction  (Nitromethane) Int3 4-(2-Nitroethyl)-2-methoxypyridine Int2->Int3  3. Reduction  (NaBH4) Int4 4-(2-Aminoethyl)-2-methoxypyridine Int3->Int4  4. Reduction  (Pd/C, H2) Int5 Boc-Protected Amine Int4->Int5  5. Boc Protection  ((Boc)2O) Int6 Boc-Protected Pyridone Int5->Int6  6. O-Demethylation  (HBr) Final This compound (Hydrochloride Salt) Int6->Final  7. Boc Deprotection  (HCl)

Caption: Multi-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Specific hazards are noted for each step.

Step 1: Synthesis of 4-(2-Nitroethyl)-2-methoxypyridine

This initial phase involves a three-reaction sequence starting from 4-methyl-2-methoxypyridine to construct the nitroethyl side chain. For clarity and practicality in a laboratory setting, this is presented as a single, continuous protocol leading to the key nitroethyl intermediate.

  • Rationale: The synthesis begins with the oxidation of the 4-methyl group to an aldehyde. A Henry reaction with nitromethane then forms a nitrovinyl intermediate, which is subsequently reduced to the more stable nitroethyl group. This two-step reduction avoids polymerization of the reactive nitrovinyl species.

Reagents & Materials (Step 1)Molar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Methyl-2-methoxypyridine123.1510.0 g81.21.0
Selenium Dioxide (SeO₂)110.969.9 g89.31.1
1,4-Dioxane-200 mL--
Nitromethane (CH₃NO₂)61.047.44 g (6.5 mL)121.91.5
Ammonium Acetate77.086.26 g81.21.0
Acetic Acid-50 mL--
Sodium Borohydride (NaBH₄)37.834.6 g121.71.5
Methanol / THF (1:1)-200 mL--

Protocol:

  • Oxidation: To a solution of 4-methyl-2-methoxypyridine (10.0 g, 81.2 mmol) in 1,4-dioxane (200 mL) in a 500 mL round-bottom flask, add selenium dioxide (9.9 g, 89.3 mmol). Caution: Selenium compounds are highly toxic. Handle with extreme care.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 101 °C) for 6 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove the black selenium precipitate. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude residue is 4-formyl-2-methoxypyridine and is used directly in the next step without further purification.

  • Henry Reaction: Dissolve the crude aldehyde in acetic acid (50 mL). Add nitromethane (6.5 mL, 121.9 mmol) and ammonium acetate (6.26 g, 81.2 mmol).

  • Heat the mixture to 100 °C for 2 hours. The solution should turn a deep red/orange color.

  • Cool the mixture to room temperature and carefully pour it into a beaker containing ice water (400 mL).

  • Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxy-4-(2-nitrovinyl)pyridine as a dark oil.

  • Reduction of Alkene: Dissolve the crude nitrovinyl compound in a 1:1 mixture of methanol and THF (200 mL) and cool the flask to 0 °C in an ice bath.

  • Add sodium borohydride (4.6 g, 121.7 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of water (50 mL). Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield 4-(2-nitroethyl)-2-methoxypyridine as a yellow oil.

Step 2: Synthesis of 4-(2-Aminoethyl)-2-methoxypyridine
  • Rationale: The nitro group is reduced to a primary amine using catalytic hydrogenation. This method is highly efficient and chemoselective, leaving the pyridine ring and methoxy group intact.[3] The use of palladium on carbon is a standard, reliable procedure for this transformation.[4]

Reagents & Materials (Step 2)Molar Mass ( g/mol )Amount (Example)Moles (mmol)
4-(2-Nitroethyl)-2-methoxypyridine182.185.0 g27.4
Palladium on Carbon (10 wt. %)-500 mg-
Methanol-100 mL-
Hydrogen Gas (H₂)2.02Balloon or Parr shaker-

Protocol:

  • Dissolve 4-(2-nitroethyl)-2-methoxypyridine (5.0 g, 27.4 mmol) in methanol (100 mL).

  • Carefully add 10% Pd/C (500 mg, 10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

  • Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for this scale). For larger scales, a Parr hydrogenation apparatus should be used.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-(2-aminoethyl)-2-methoxypyridine as a pale oil. This product is often pure enough for the next step, but can be purified by chromatography if necessary.

Step 3: Boc-Protection of the Amine
  • Rationale: The primary amine is protected as its tert-butyl carbamate (Boc) derivative. This is essential to prevent the amine from acting as a nucleophile or being protonated under the strongly acidic conditions required for the subsequent O-demethylation step.[5][6]

Reagents & Materials (Step 3)Molar Mass ( g/mol )Amount (Example)Moles (mmol)
4-(2-Aminoethyl)-2-methoxypyridine152.204.17 g27.4
Di-tert-butyl dicarbonate ((Boc)₂O)218.256.58 g30.1
Triethylamine (Et₃N)101.194.2 mL30.1
Dichloromethane (DCM)-100 mL-

Protocol:

  • Dissolve the crude 4-(2-aminoethyl)-2-methoxypyridine (4.17 g, 27.4 mmol) in DCM (100 mL) in a 250 mL flask and cool to 0 °C.

  • Add triethylamine (4.2 mL, 30.1 mmol), followed by a solution of di-tert-butyl dicarbonate (6.58 g, 30.1 mmol) in a small amount of DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude oil can be purified by flash chromatography (silica gel, 20-40% ethyl acetate in hexanes) to yield tert-butyl (2-(2-methoxypyridin-4-yl)ethyl)carbamate as a colorless oil or white solid.

Step 4: O-Demethylation to form the Pyridin-2(1H)-one
  • Rationale: The methyl ether protecting the pyridone is cleaved using hydrobromic acid. This strong acid protonates the ether oxygen, allowing for nucleophilic attack by the bromide ion to displace methanol. This step transforms the stable methoxypyridine into the desired pyridinone core.

Reagents & Materials (Step 4)Molar Mass ( g/mol )Amount (Example)Moles (mmol)
Boc-protected intermediate252.325.0 g19.8
Hydrobromic Acid (48% aq. HBr)-50 mL-

Protocol:

  • Place the Boc-protected amine (5.0 g, 19.8 mmol) in a 100 mL round-bottom flask.

  • Add 48% aqueous hydrobromic acid (50 mL). Caution: HBr is highly corrosive. Handle with appropriate care.

  • Fit the flask with a reflux condenser and heat the mixture to 110 °C for 12 hours.

  • Cool the reaction mixture to 0 °C in an ice bath. A precipitate may form.

  • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or 6M NaOH until the pH is ~7. Be cautious as significant gas evolution will occur.

  • Extract the product into a more polar solvent mixture such as 10% methanol in DCM (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl (2-(2-oxo-1,2-dihydropyridin-4-yl)ethyl)carbamate .

Step 5: Boc-Deprotection and Salt Formation
  • Rationale: The final step is the removal of the Boc protecting group under acidic conditions. Using ethereal HCl not only cleaves the carbamate but also protonates the product's primary amine, yielding the stable and easily handled hydrochloride salt.

Reagents & Materials (Step 5)Molar Mass ( g/mol )Amount (Example)Moles (mmol)
Boc-protected pyridone238.294.0 g16.8
HCl in 1,4-Dioxane (4 M)-40 mL160
Diethyl Ether-100 mL-

Protocol:

  • Dissolve the crude Boc-protected pyridone (4.0 g, 16.8 mmol) in 4 M HCl in 1,4-dioxane (40 mL) at room temperature.

  • Stir the solution for 2 hours. Gas evolution (isobutylene) should be observed.

  • After 2 hours, add diethyl ether (100 mL) to the reaction mixture to precipitate the product salt.

  • Stir the resulting suspension for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Dry the white solid under vacuum to yield the final product, This compound hydrochloride .

Workflow and Data Summary

The entire process from starting material to final product is summarized in the workflow diagram below.

G cluster_workflow Laboratory Synthesis Workflow start Start: 4-Methyl-2-methoxypyridine step1 Step 1: Oxidation, Henry Reaction, Reduction (Alkene) start->step1 purify1 Purification: Column Chromatography step1->purify1 int1 Intermediate 1: 4-(2-Nitroethyl)-2-methoxypyridine purify1->int1 step2 Step 2: Reduction (Nitro Group) (Catalytic Hydrogenation) int1->step2 purify2 Purification: Filtration through Celite step2->purify2 int2 Intermediate 2: 4-(2-Aminoethyl)-2-methoxypyridine purify2->int2 step3 Step 3: Boc Protection int2->step3 purify3 Purification: Column Chromatography step3->purify3 int3 Intermediate 3: Boc-Protected Amine purify3->int3 step4 Step 4: O-Demethylation int3->step4 purify4 Purification: Extraction step4->purify4 int4 Intermediate 4: Boc-Protected Pyridone purify4->int4 step5 Step 5: Boc Deprotection / Salt Formation int4->step5 purify5 Purification: Precipitation & Filtration step5->purify5 end_product Final Product: This compound HCl purify5->end_product

Caption: Step-by-step experimental workflow diagram.

StepTransformationStarting MaterialExpected YieldPurity Analysis
1Side-chain formation4-Methyl-2-methoxypyridine40-50% (over 3 reactions)TLC, ¹H NMR
2Nitro reduction4-(2-Nitroethyl)-2-methoxypyridine>90%TLC, ¹H NMR
3Boc protection4-(2-Aminoethyl)-2-methoxypyridine85-95%TLC, ¹H NMR
4O-demethylationBoc-protected amine70-80%TLC, ¹H NMR
5Boc deprotectionBoc-protected pyridone>95%¹H NMR, LC-MS

References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • NCERT. Amines. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Götze, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • RSC Publishing. (2019). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Zhang, W., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

Sources

Advanced Application Note: Quantification of 4-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

Analyte: 4-(2-aminoethyl)pyridin-2(1H)-one (also known as 4-(2-aminoethyl)-2-pyridone). Chemical Nature: Small, highly polar, basic heterocycle containing a primary amine and a pyridone (lactam) moiety. CAS Registry: 170026-03-6 (Dihydrobromide salt), 165528-79-0 (HCl salt). Application: Pharmaceutical intermediate, degradation product of pyridine-based APIs (e.g., Betahistine analogs, kinase inhibitors), or specific building block for peptidomimetics.

The Analytical Challenge: Quantifying this compound presents a "perfect storm" of chromatographic difficulties:

  • Extreme Polarity: The molecule is too hydrophilic to retain on standard C18 Reversed-Phase Liquid Chromatography (RPLC) columns, eluting in the void volume (

    
    ) where ion suppression is highest.
    
  • Basic Tailing: The primary amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Tautomeric Equilibrium: The 2-pyridone structure exists in equilibrium with 2-hydroxypyridine, though the lactam (2-one) form predominates in solution. This can affect UV absorption profiles.[1][2][3]

Strategic Solution: This guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) as the gold standard for direct analysis. HILIC leverages the analyte's polarity for retention rather than fighting it. We also provide an alternative Ion-Pair RPLC method for laboratories without HILIC capabilities.

Method A: HILIC-MS/MS (Gold Standard)

Recommended for trace analysis (impurities <0.1%) and biological matrices.

Chromatographic Conditions

The selection of a zwitterionic or amide stationary phase is critical to create a water-enriched layer on the surface, facilitating the partition mechanism essential for HILIC.

ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Waters BEH Amide Zwitterionic phases provide electrostatic modulation that improves peak shape for charged amines.
Dimensions 100 x 2.1 mm, 1.7 µm or 3.5 µmNarrow bore for MS sensitivity; sub-2 µm for UPLC speed.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)Provides ionic strength to suppress silanol activity and protonate the amine for MS detection.
Mobile Phase B Acetonitrile (LC-MS Grade)The "weak" solvent in HILIC; high organic content induces retention.
Flow Rate 0.3 - 0.4 mL/minOptimal for electrospray ionization (ESI) efficiency.
Temp 40°CReduces viscosity and improves mass transfer kinetics.
Gradient Program

Note: HILIC gradients run from High Organic to Low Organic (opposite of RPLC).

  • 0.0 min: 90% B (Initial high retention)

  • 1.0 min: 90% B

  • 6.0 min: 50% B (Elution of polar impurities)

  • 7.0 min: 50% B

  • 7.1 min: 90% B

  • 10.0 min: 90% B (Re-equilibration is crucial in HILIC)

Mass Spectrometry (MS/MS) Detection
  • Source: ESI Positive Mode (ESI+)

  • MRM Transitions:

    • Precursor: [M+H]+ = Calculate based on MW (approx 138.17 g/mol free base)

      
      m/z 139.1 
      
    • Quantifier Ion: m/z 139.1

      
       122.0 (Loss of NH3)
      
    • Qualifier Ion: m/z 139.1

      
       94.0 (Loss of ethylamine chain/ring fragmentation)
      

Critical Protocol Step: Do not dissolve samples in 100% water. The sample diluent must match the initial mobile phase (e.g., 90% ACN). Injecting a water-rich sample into a HILIC column disrupts the water layer, causing "breakthrough" and distorted peaks [1].

Method B: Ion-Pair RPLC-UV (QC/High Concentration)

Recommended for assay determination, synthesis monitoring, or labs lacking MS.

This method uses an anionic ion-pairing reagent to form a neutral complex with the cationic amine, allowing retention on a hydrophobic C18 column.

Chromatographic Conditions
ParameterSpecification
Column C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus C18
Mobile Phase A 10 mM Sodium Hexanesulfonate (Ion Pair Reagent) + 0.1% H3PO4 in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Detection UV at 298 nm (Primary) and 258 nm (Secondary)
Isocratic 85% A / 15% B (Adjust B% to tune retention)
  • Why 298 nm? 2-pyridones typically exhibit a bathochromic shift compared to pyridine, often showing distinct absorption near 300 nm due to the conjugated amide system [2].

  • System Suitability: Tailing factor must be < 1.5. If tailing persists, increase column temperature to 50°C.

Experimental Workflow Diagrams

Method Development Decision Tree

This logic flow ensures the correct method is chosen based on the sample matrix and concentration.

MethodSelection Start Start: Define Sample Requirements ConcCheck Analyte Concentration? Start->ConcCheck Trace Trace Impurity (<0.1%) ConcCheck->Trace Low HighConc Assay / Synthesis (>1%) ConcCheck->HighConc High MatrixCheck Sample Matrix? Trace->MatrixCheck MethodB Method B: Ion-Pair RPLC-UV (Hexanesulfonate) HighConc->MethodB Standard Lab MethodC Method C: Derivatization (FMOC-Cl + C18) HighConc->MethodC If IP-RPLC fails Bio Biological (Plasma/Urine) MatrixCheck->Bio Synth Reaction Mix / API MatrixCheck->Synth MethodA Method A: HILIC-MS/MS (Zwitterionic Column) Bio->MethodA Synth->MethodA

Caption: Decision matrix for selecting the optimal quantification strategy based on sensitivity needs and available instrumentation.

HILIC Separation Mechanism

Understanding the mechanism prevents common errors (e.g., wrong diluent).

HILIC_Mechanism cluster_0 Separation Interface StationaryPhase Polar Stationary Phase (Zwitterionic/Amide) WaterLayer Immobilized Water Layer (Water-Rich) StationaryPhase->WaterLayer Adsorbs H2O Analyte 4-(2-aminoethyl)-2-pyridone (Polar/Charged) StationaryPhase->Analyte Electrostatic Interaction WaterLayer->Analyte Partitioning (Primary Retention) MobilePhase Bulk Mobile Phase (ACN-Rich) MobilePhase->Analyte Solubility Equilibrium

Caption: The HILIC mechanism relies on the partitioning of the polar analyte into the water-enriched layer immobilized on the stationary phase.[4][5]

Detailed Derivatization Protocol (Method C)

Use this if HILIC is unavailable and Ion-Pairing is too unstable.

Principle: The primary amine on the ethyl chain reacts with FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) to form a highly fluorescent, hydrophobic derivative suitable for standard C18 columns.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mg/mL stock of the analyte in borate buffer (pH 9.0).

  • Reagent: Prepare 5 mM FMOC-Cl in Acetonitrile.

  • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl reagent.

  • Incubation: Vortex and incubate at 40°C for 10 minutes.

  • Quenching: Add 20 µL of Adamantanamine (ADAM) to consume excess FMOC-Cl (prevents interference).

  • Analysis: Inject onto a C18 column.[4] Detect via Fluorescence (Ex: 265 nm, Em: 315 nm).

Validation Criteria (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the method must pass these specific checks:

ParameterAcceptance CriteriaTroubleshooting
Retention Time Stability RSD < 1.0% (n=6)If drifting in HILIC, increase equilibration time between runs.
Peak Symmetry (Tailing) 0.8 < T < 1.5If T > 1.5, increase buffer concentration (up to 20mM) or check pH.
Recovery (Spike) 85% - 115%If low in HILIC, ensure sample diluent is >80% ACN.
Linearity (r²) > 0.999Ensure blank subtraction is applied if background noise is high.

References

  • Agilent Technologies. (2018).[5] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Oxford Academic. (2002).[6] Electronic Properties and π-π Absorption Spectrum of 2-Pyridone*. Retrieved from [Link]

  • ResearchGate. (2021). Zwitterionic HILIC tandem mass spectrometry for quantification of pyridine nucleotides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. Retrieved from [Link]

Sources

Application Note: 4-(2-aminoethyl)pyridin-2(1H)-one as a Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of 4-(2-aminoethyl)pyridin-2(1H)-one (and its tautomeric forms) as a chemical probe building block. It focuses on its utility in Fragment-Based Drug Discovery (FBDD) and Bioisosteric Replacement strategies, particularly for Histamine receptors and Kinase hinge-binding regions.[1]

Executive Summary

This compound (CAS: 165528-79-0 for HCl salt) represents a critical "privileged scaffold" in medicinal chemistry.[1] It serves as a robust bioisostere for histamine , replacing the metabolically labile imidazole ring with a stable pyridone core while retaining crucial hydrogen-bonding donor/acceptor motifs.[1]

This guide details the application of this molecule as a chemical probe precursor for:

  • Histaminergic Signaling Studies: Designing selective H1/H2/H4 receptor antagonists/agonists.

  • Kinase Inhibitor Discovery: Targeting the ATP-binding hinge region via the pyridone "Donor-Acceptor" motif.[1]

  • Supramolecular Chemistry: Utilizing the self-complementary dimerization of the 2-pyridone unit.

Chemical Identity & Mechanistic Insight[1]

The Tautomeric Advantage

The utility of this probe stems from its tautomeric equilibrium. While the 2-pyridone form (lactam) is generally favored in solution and solid state, the 2-hydroxypyridine (lactim) form can be accessible depending on the binding pocket environment (dielectric constant) of the target protein.[1]

  • Pyridone Form (Dominant): Acts as a Hydrogen Bond Donor (N-H) and Acceptor (C=O) .[1]

  • Hydroxypyridine Form: Acts as a Hydrogen Bond Acceptor (N:) and Donor (O-H) .[1]

This "chameleon" effect allows the probe to adapt to specific residues (e.g., Aspartate or Glutamate side chains) in GPCRs or the backbone carbonyls/amines in Kinase hinge regions.

Physicochemical Profile
PropertyValue / DescriptionRelevance
Molecular Weight ~138.17 g/mol (Free base)Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
pKa (Pyridone NH) ~11.0Remains protonated/neutral depending on environment; distinct from imidazole (pKa ~6.0).[1]
H-Bond Donors 2 (Amine NH2 + Ring NH)Critical for anchoring to receptor residues (e.g., Asp98 in H1R).[1]
H-Bond Acceptors 2 (C=O + Amine N)Facilitates water-mediated bridging or direct interaction.[1]
Fluorescence Weak UV fluorescenceCan be enhanced upon rigidification in a binding pocket.[1]

Application 1: Histamine Receptor Probe Design[1]

The primary biological application of this compound is as a histamine mimic .[1] The ethylamine side chain (position 4) perfectly overlays with the ethylamine tail of histamine, while the pyridone ring mimics the imidazole head group but with altered electronic properties (reducing metabolic oxidation by diamine oxidase).

Structural Logic (Bioisosterism)[1]

Bioisostere cluster_0 Structural Overlay Histamine Histamine (Natural Ligand) Probe This compound (Synthetic Probe) Histamine->Probe Bioisosteric Replacement Target Histamine Receptor (H1/H2/H3/H4) Histamine->Target Imidazole binds Asp/Thr residues Probe->Target Pyridone mimics H-bond network (Higher Stability)

Figure 1: Bioisosteric relationship between Histamine and the Pyridone Probe. The probe maintains the critical ethylamine "anchor" while modifying the aromatic head group.

Protocol: Synthesis of a High-Affinity H1-Probe

Objective: Create a fluorescently labeled probe to visualize H1 receptor distribution using the this compound scaffold.[1]

Reagents:

  • Scaffold: this compound HCl.[1]

  • Fluorophore: FITC-NHS or BODIPY-NHS ester.[1]

  • Base: Diisopropylethylamine (DIPEA).[1]

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg (approx. 0.06 mmol) of the scaffold in 1.0 mL anhydrous DMF.

  • Activation: Add 3.0 equivalents of DIPEA to deprotonate the primary amine (the ring NH is less acidic and less nucleophilic, ensuring selectivity).

  • Coupling: Add 1.1 equivalents of the NHS-ester fluorophore dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4 hours in the dark.

  • Purification: Quench with 100 µL water. Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Validation: Verify mass via LC-MS (Expect M+1 of Fluorophore + Scaffold - NHS).

Self-Validation Check:

  • If multiple peaks appear: The ring nitrogen may have reacted.[1][2] Use a Boc-protected ring variant if selectivity is poor (though rare with NHS esters under mild basic conditions).[1]

  • Control: Pre-incubate cells with excess unlabeled histamine.[1] If fluorescence persists, binding is non-specific.

Application 2: Kinase Fragment Screening[1]

Pyridone derivatives are classic "hinge binders" in kinase inhibitors (e.g., p38 MAP kinase inhibitors).[1] This specific molecule serves as a fragment probe to identify cryptic pockets or novel binding modes.[1]

Mechanism of Action

The lactam unit (NH-C=O) mimics the Adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge backbone residues.

KinaseBinding Hinge Kinase Hinge Region (Backbone CO / NH) Probe This compound N-H (Donor) C=O (Acceptor) Hinge->Probe:acceptor H-Bond Result Fragment Hit (Kd ~mM range) Probe:donor->Hinge H-Bond Probe->Result Detect via SPR/NMR

Figure 2: Interaction mode of the Pyridone scaffold with Kinase Hinge residues.

Protocol: Surface Plasmon Resonance (SPR) Fragment Screen

Objective: Determine if the scaffold binds to a target kinase (e.g., c-Src or CDK2).[1]

  • Immobilization: Immobilize the target Kinase on a CM5 sensor chip via amine coupling (Target ~3000 RU).[1]

  • Buffer Prep: HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Add 1-2% DMSO to match the fragment stock solvent.[1]

  • Injection Series: Prepare a concentration series of the probe (0, 10, 50, 100, 250, 500 µM).

  • Association: Inject for 60s at 30 µL/min.

  • Dissociation: Allow 120s dissociation.

  • Analysis: Fit to a 1:1 Steady State Affinity model.

    • Note: As a fragment, the affinity will be low (Kd in high µM to mM range). Look for "square" sensorgrams (fast on/fast off).[1]

References & Sourcing

Key References
  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1] Link[1]

  • Pyridone Scaffolds in Kinase Inhibition: Dumas, J. (2001).[1] Protein kinase inhibitors: emerging pharmacophores. Expert Opinion on Therapeutic Patents, 11(3), 405-429.[1]

  • Histamine Receptor Ligands: Tiligada, E., et al. (2009).[1] Histamine H3 and H4 receptors as novel drug targets.[1][3] Expert Opinion on Investigational Drugs, 18(10), 1519-1531.[1]

Commercial Availability (Verified Sources)[1][4]
  • Sigma-Aldrich / Merck: Listed as 4-(2-Aminoethyl)pyridine (Precursor) or specific salt forms.[1]

  • Enamine / ChemBridge: Often available in "Fragment Libraries" for FBDD.[1]

  • CAS Registry:

    • 165528-79-0 : this compound hydrochloride.[1]

    • 170026-03-6 : this compound hydrobromide.[1]

Disclaimer: This Application Note is for research use only. The protocols described involve hazardous chemicals; standard laboratory safety (PPE, fume hood) must be observed.

Sources

Experimental design for testing the efficacy of 4-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists characterizing the pharmacological profile of 4-(2-aminoethyl)pyridin-2(1H)-one (also known as 4-(2-aminoethyl)-2-pyridone).

Given its structural homology to histamine (2-(1H-imidazol-4-yl)ethanamine) and betahistine, this compound is classified as a histamine bioisostere and a putative neurotransmitter analog. The following protocols are engineered to rigorously determine its intrinsic efficacy (


)  and potency (

)
across histamine receptor subtypes (specifically H1 and H2), distinguishing it from simple affinity binding.

Executive Summary & Mechanism of Action

This compound is a tautomeric pyridine derivative. Structurally, the 2-pyridone ring mimics the imidazole moiety of histamine, while the ethylamine side chain preserves the critical amine-binding motif required for aspartic acid interaction in the receptor transmembrane domain (TM3).

To validate its efficacy, one cannot rely solely on binding affinity (


). A ligand may bind with high affinity yet act as an antagonist, partial agonist, or inverse agonist. Therefore, this guide employs a Tiered Efficacy Screening  approach:
  • Tier 1 (In Silico & Binding): Confirming target engagement.

  • Tier 2 (In Vitro Functional): Quantifying second messenger coupling (cAMP/Ca

    
    ).
    
  • Tier 3 (Ex Vivo): Verifying physiological tissue response (The "Gold Standard").

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways (Gq vs. Gs) that must be assayed to differentiate H1 and H2 receptor activity.

G cluster_H1 H1 Receptor Pathway (Gq) cluster_H2 H2 Receptor Pathway (Gs) Ligand 4-(2-aminoethyl) pyridin-2(1H)-one H1R H1 Receptor Ligand->H1R Binding H2R H2 Receptor Ligand->H2R Binding Gq Gq Protein H1R->Gq PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (End Point) IP3->Ca Gs Gs Protein H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP

Figure 1: Divergent GPCR signaling pathways for Histamine H1 (Gq-coupled) and H2 (Gs-coupled) receptors. Efficacy testing requires independent assays for Calcium flux and cAMP accumulation.

Pre-Experimental Planning

Before initiating biological assays, ensure the compound is handled correctly to prevent experimental artifacts.

Solubility & Formulation

The pyridone moiety can exhibit poor solubility in neutral buffers compared to the hydrochloride salt.

  • Stock Solution: Dissolve this compound in DMSO to 100 mM. If using the HCl salt, water or PBS is preferred.

  • Working Solution: Dilute in assay buffer (HBSS + 20 mM HEPES) to ensure final DMSO concentration is <0.1%.

  • Stability: Fresh preparation is critical. Pyridones can undergo oxidative degradation or dimerization under high-intensity light.

Control Compounds

To calculate Relative Efficacy (


), you must run a full dose-response curve of the endogenous ligand alongside your test compound.
TargetReference Agonist (100% Efficacy)Reference Antagonist (Negative Control)
Histamine H1 Histamine (

max)
Pyrilamine / Diphenhydramine
Histamine H2 Dimaprit / AmthamineCimetidine / Ranitidine
Histamine H3 (R)-

-Methylhistamine
Thioperamide

Protocol: In Vitro Functional Efficacy Assays

This section details how to measure intrinsic activity. Binding assays (


) tell you if it binds; these assays tell you what it does (Agonist vs. Antagonist).
H1 Receptor: Calcium Mobilization Assay (FLIPR)

Objective: Quantify Gq-mediated intracellular calcium release. Cell Line: CHO-K1 or HEK293 stably expressing human H1 receptor.

Step-by-Step Methodology:

  • Seeding: Plate cells (10,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate media and add 20

    
    L of Fluo-4 AM  (calcium indicator) in HBSS buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 mins at 37°C.
    
  • Compound Addition: Prepare a 10-point serial dilution of this compound (Range: 1 nM to 100

    
    M).
    
  • Measurement: Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

    • Excitation: 488 nm

    • Emission: 525 nm

  • Injection: Inject compound automatically. Record fluorescence for 120 seconds.

  • Data Analysis: Calculate

    
    . Plot Log[Concentration] vs. Response.
    

Validation Criteria:

  • Histamine Control: Must show a sigmoidal dose-response with

    
    .
    
  • Test Compound: If it is a partial agonist, the

    
     will be 
    
    
    
    of Histamine.
H2 Receptor: cAMP Accumulation Assay (TR-FRET)

Objective: Quantify Gs-mediated cAMP production. Method: HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE Ultra.

Step-by-Step Methodology:

  • Cell Prep: Harvest CHO-H2 cells and resuspend in stimulation buffer (containing 0.5 mM IBMX to inhibit phosphodiesterase).

  • Stimulation: Add 5

    
    L of cell suspension (2,000 cells) to a white 384-well low-volume plate.
    
  • Treatment: Add 5

    
    L of test compound (10-point dilution). Incubate for 30 mins at RT.
    
  • Detection:

    • Add 5

      
      L of cAMP-d2 (acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (donor).
      
  • Incubation: Incubate for 1 hour in the dark.

  • Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible reader (e.g., EnVision).

Interpretation:

  • Decrease in HTRF Ratio indicates Increase in cAMP (Assay is competitive).

  • Convert Ratio to cAMP concentration using a standard curve.

Protocol: Ex Vivo Tissue Bath (Physiological Efficacy)

While cell lines are efficient, they often overexpress receptors, creating "Receptor Reserve" that can mask partial agonism. Ex vivo tissues provide the true physiological efficacy profile.

Guinea Pig Ileum (H1 Bioassay)

Rationale: The guinea pig ileum is highly sensitive to histamine, mediating smooth muscle contraction via H1 receptors.

Protocol:

  • Preparation: Euthanize guinea pig (CO

    
     asphyxiation). Isolate the terminal ileum (discarding the 10 cm nearest the ileocecal junction).
    
  • Mounting: Cut 2-cm segments and mount in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O

    
    /5% CO
    
    
    
    .
  • Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Viability Check: Challenge with 1

    
    M Histamine. Wash until baseline is restored.
    
  • Cumulative Dosing: Add this compound cumulatively (10 nM

    
     100 
    
    
    
    M) without washing between doses.
  • Antagonist Challenge: Repeat the curve in the presence of 10 nM Pyrilamine (H1 antagonist) to confirm mechanism.

Guinea Pig Right Atrium (H2 Bioassay)

Rationale: Histamine increases heart rate (chronotropy) via H2 receptors in the right atrium.

Protocol:

  • Preparation: Dissect the right atrium spontaneously beating.

  • Mounting: Mount in organ bath with Krebs-Henseleit solution at 32°C (lower temp maintains stability).

  • Measurement: Connect to a force transducer but measure Beats Per Minute (BPM) via a tachometer.

  • Dosing: Cumulative addition of test compound.

  • Endpoint: Measure % increase in heart rate relative to maximal Histamine response.

Data Analysis & Reporting

To report efficacy scientifically, you must calculate the Intrinsic Activity (


) .
Calculating Parameters

Use non-linear regression (4-parameter logistic equation) in GraphPad Prism or SigmaPlot.



Key Metrics Table:

ParameterDefinitionFormula/Note

PotencyConcentration giving 50% response.

EfficacyMaximal response of test compound.

Intrinsic Activity


Antagonist AffinityOnly if compound acts as antagonist (Schild Plot).
Interpretation Guide
  • 
     : Full Agonist (Efficacy equals Histamine).
    
  • 
     : Partial Agonist (Stabilizes active state less effectively).
    
  • 
     : Antagonist (No functional response, blocks Histamine).
    
  • 
     : Inverse Agonist (Reduces basal constitutive activity).
    

Experimental Workflow Diagram

Workflow Start Compound: 4-(2-aminoethyl) pyridin-2(1H)-one Solubility Step 1: Solubility Check (DMSO/Buffer Stability) Start->Solubility Screen Step 2: Primary Screen (10 µM Single Point) Solubility->Screen Decision Active > 50%? Screen->Decision DoseResponse Step 3: Dose-Response (1 nM - 100 µM) Decision->DoseResponse Yes Stop Stop Decision->Stop No (Inactive) ModeCheck Agonist or Antagonist? DoseResponse->ModeCheck AgonistPath Agonist Mode: Measure EC50 & Emax ModeCheck->AgonistPath AntagonistPath Antagonist Mode: Schild Analysis vs Histamine ModeCheck->AntagonistPath Tissue Step 4: Ex Vivo Validation (Guinea Pig Ileum/Atrium) AgonistPath->Tissue AntagonistPath->Tissue

Figure 2: Experimental decision tree for characterizing the efficacy of the test compound.

References

  • Hill, S. J., et al. (1997). "International Union of Pharmacology. XIII. Classification of histamine receptors." Pharmacological Reviews, 49(3), 253-278.

  • Seifert, R., et al. (2013). "Histamine receptors: From structure to function." Springer Reference.

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature, 236, 385–390.

  • Schild, H. O. (1947). "pA, a new scale for the measurement of drug antagonism." British Journal of Pharmacology, 2(3), 189-206.

  • BenchChem. (2023). "Structure and Applications of Pyridinone Derivatives." BenchChem Technical Notes.

Application Notes and Protocols for Radiolabeling 4-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-aminoethyl)pyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs that can interact with various biological targets. Radiolabeling of this molecule is a critical step in evaluating its potential as a diagnostic imaging agent or for tracking its pharmacokinetic and pharmacodynamic properties in vivo. This guide provides a detailed overview of two primary techniques for radiolabeling this compound: direct radioiodination of the pyridinone ring and acylation of the primary amino group with a prosthetic group. A third potential strategy, reductive amination, is also briefly discussed.

The choice of radiolabeling strategy depends on several factors, including the desired radionuclide, the required specific activity, and the tolerance of the molecule to the reaction conditions. This document offers in-depth, field-proven insights and step-by-step protocols to enable researchers to select and implement the most suitable method for their specific application.

Precursor Synthesis: this compound

cluster_0 Precursor Synthesis A 4-Cyanopyridine B 4-Aminomethylpyridine A->B Reduction (e.g., H2, Pd/C) C N-(pyridin-4-ylmethyl)acetamide B->C Acetylation (e.g., Ac2O) D N-(1-oxido-pyridin-4-ylmethyl)acetamide C->D Oxidation (e.g., m-CPBA) E 1-Acetoxy-4-(acetylaminomethyl)pyridinium perchlorate D->E Rearrangement (e.g., Ac2O) F 4-(Acetylaminomethyl)-2(1H)-pyridone E->F Hydrolysis G This compound F->G Hydrolysis (e.g., aq. HCl)

Caption: Synthetic pathway for this compound.

Technique 1: Direct Radioiodination of the Pyridinone Ring with Iodine-125

Direct radioiodination of the electron-rich pyridinone ring is an attractive method for introducing a radioactive iodine isotope, such as Iodine-125 (¹²⁵I), which is suitable for preclinical imaging and biodistribution studies due to its relatively long half-life (59.4 days) and detectable gamma emission.[1] To prevent side reactions with the primary amine, it is essential to first protect this functional group, for example, with a tert-butoxycarbonyl (Boc) group.

Workflow for Direct Radioiodination

cluster_1 Direct Radioiodination Workflow P1 Protection of Primary Amine (Boc Anhydride) P2 Radioiodination (Na¹²⁵I, Oxidizing Agent) P1->P2 P3 Deprotection (e.g., TFA) P2->P3 P4 Purification (HPLC) P3->P4 P5 Quality Control (TLC, HPLC) P4->P5

Caption: Workflow for direct radioiodination of the precursor.

Detailed Protocols

Part 1: Protection of the Primary Amine

  • Rationale: The primary amine is a nucleophilic site that can react with the iodinating agent. The Boc group is an acid-labile protecting group that is stable under the basic or neutral conditions often used for iodination.[2]

  • Protocol:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like sodium bicarbonate (NaHCO₃, 2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography to obtain tert-butyl (2-(2-oxo-1,2-dihydropyridin-4-yl)ethyl)carbamate.

Part 2: Radioiodination with ¹²⁵I

  • Rationale: Electrophilic radioiodination of activated aromatic rings can be achieved using Na¹²⁵I in the presence of a mild oxidizing agent to generate the electrophilic iodine species.

  • Protocol:

    • To a reaction vial, add the Boc-protected precursor (5-10 µg) dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Add Na¹²⁵I (1-5 mCi) in 0.1 M NaOH.

    • Initiate the reaction by adding a fresh solution of an oxidizing agent, such as Chloramine-T or Iodogen.

    • Allow the reaction to proceed at room temperature for 10-15 minutes.

    • Quench the reaction by adding a reducing agent, such as sodium metabisulfite.

    • The reaction mixture is now ready for deprotection and purification.

Part 3: Deprotection of the Boc Group

  • Rationale: The Boc group is readily cleaved under acidic conditions to regenerate the primary amine.[3]

  • Protocol:

    • To the quenched radioiodination reaction mixture, add an excess of trifluoroacetic acid (TFA).

    • Allow the deprotection to proceed at room temperature for 30 minutes.

    • Remove the TFA under a stream of nitrogen.

Part 4: Purification and Quality Control

  • Rationale: Purification by High-Performance Liquid Chromatography (HPLC) is essential to separate the radiolabeled product from unreacted starting materials and byproducts.[4][5] Quality control ensures the radiochemical purity and identity of the final product.[6]

  • Protocol:

    • HPLC Purification:

      • Inject the crude product onto a reverse-phase HPLC column (e.g., C18).

      • Elute with a gradient of water/acetonitrile containing 0.1% TFA.

      • Monitor the eluate with a UV detector and a radioactivity detector.

      • Collect the fraction corresponding to the radiolabeled product.

    • Quality Control:

      • Radio-TLC: Spot the purified product on a TLC plate and develop with an appropriate solvent system. Analyze the plate using a radio-TLC scanner to determine radiochemical purity.

      • Radio-HPLC: Inject an aliquot of the final product onto a calibrated HPLC system to confirm its identity (by co-elution with a non-radioactive standard) and radiochemical purity.[3]

Parameter Typical Conditions/Values
Radionuclide Iodine-125
Precursor Boc-protected this compound
Iodination Agent Na¹²⁵I with Chloramine-T or Iodogen
Reaction Time 10-15 minutes
Deprotection Trifluoroacetic Acid (TFA)
Purification Reverse-phase HPLC
Expected Radiochemical Yield 40-60% (decay-corrected)
Specific Activity High (>1000 Ci/mmol)

Technique 2: Acylation of the Primary Amine with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

This method involves labeling the primary amine of this compound with a pre-labeled prosthetic group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). This is a widely used technique for introducing Fluorine-18 (¹⁸F), a positron-emitting radionuclide with a 109.8-minute half-life, which is ideal for Positron Emission Tomography (PET) imaging.[7]

Workflow for Acylation with [¹⁸F]SFB

cluster_2 Acylation with [¹⁸F]SFB Workflow A1 Synthesis of [¹⁸F]SFB A2 Conjugation to Precursor A1->A2 A3 Purification (HPLC) A2->A3 A4 Quality Control (TLC, HPLC) A3->A4

Caption: Workflow for acylation with [¹⁸F]SFB.

Detailed Protocols

Part 1: Synthesis of [¹⁸F]SFB

  • Rationale: [¹⁸F]SFB is typically synthesized in a multi-step automated process starting from cyclotron-produced [¹⁸F]fluoride.[1][7]

  • Protocol (Summary):

    • Azeotropic drying of [¹⁸F]fluoride with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

    • Nucleophilic substitution of a suitable precursor (e.g., 4-formyl-N,N,N-trimethylanilinium triflate) with [¹⁸F]fluoride to produce 4-[¹⁸F]fluorobenzaldehyde.

    • Oxidation of 4-[¹⁸F]fluorobenzaldehyde to 4-[¹⁸F]fluorobenzoic acid.

    • Activation of the carboxylic acid and reaction with N-hydroxysuccinimide to form [¹⁸F]SFB.

    • Purification of [¹⁸F]SFB by HPLC.

Part 2: Conjugation of [¹⁸F]SFB to this compound

  • Rationale: The primary amine of the precursor acts as a nucleophile, attacking the activated ester of [¹⁸F]SFB to form a stable amide bond.

  • Protocol:

    • Dissolve this compound (0.5-1 mg) in a suitable buffer (e.g., borate buffer, pH 8.5-9.0).

    • Add the purified [¹⁸F]SFB in a small volume of a compatible organic solvent (e.g., acetonitrile).

    • Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 15-30 minutes.

    • Monitor the reaction progress by radio-TLC.

Part 3: Purification and Quality Control

  • Rationale: Similar to the radioiodination method, HPLC is used for purification, and both radio-TLC and radio-HPLC are employed for quality control.

  • Protocol:

    • HPLC Purification:

      • Inject the reaction mixture onto a reverse-phase HPLC column (e.g., C18).

      • Elute with a gradient of water/acetonitrile containing 0.1% TFA.

      • Collect the fraction corresponding to the radiolabeled product, N-(4-[¹⁸F]fluorobenzoyl)-4-(2-aminoethyl)pyridin-2(1H)-one.

    • Quality Control:

      • Radio-TLC: Confirm radiochemical purity.

      • Radio-HPLC: Confirm identity and radiochemical purity by co-elution with a non-radioactive standard.

Parameter Typical Conditions/Values
Radionuclide Fluorine-18
Prosthetic Group N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
Precursor This compound
Reaction pH 8.5 - 9.0
Reaction Time 15-30 minutes
Purification Reverse-phase HPLC
Expected Radiochemical Yield 20-40% (decay-corrected, based on [¹⁸F]SFB)
Specific Activity High (>1 Ci/µmol)

Alternative Technique: Reductive Amination with [¹¹C]Formaldehyde

Reductive amination is a versatile method for labeling primary and secondary amines.[8] In this approach, the primary amine of this compound can be reacted with [¹¹C]formaldehyde, followed by reduction with a mild reducing agent like sodium cyanoborohydride, to introduce a [¹¹C]methyl group. Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it suitable for PET imaging studies where rapid kinetics are of interest. This method is advantageous as it often proceeds under mild, aqueous conditions and can be very rapid.[5][9]

Conclusion

The successful radiolabeling of this compound is achievable through several well-established techniques. The choice between direct radioiodination and acylation with a prosthetic group will primarily depend on the desired radionuclide and the specific research question. Direct radioiodination with ¹²⁵I is well-suited for initial in vitro and in vivo characterization, while labeling with ¹⁸F via [¹⁸F]SFB is the preferred method for generating a PET tracer for clinical or advanced preclinical imaging. For studies requiring a ¹¹C label, reductive amination presents a viable and rapid alternative. The detailed protocols and workflows provided in these application notes are designed to guide researchers in the successful synthesis and characterization of radiolabeled this compound for their drug discovery and development programs.

References

  • Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds. NIH. Available at: [Link]

  • Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. PubMed. Available at: [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Scientific Research Publishing. Available at: [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Available at: [Link]

  • Development of HPLC based radioanalytical techniques for the Quality Control(QC) of Radiopharmaceuticals. IAEA. Available at: [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. ResearchGate. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • A selective iodination of some substituted o-hydroxychalcones by using iodine and iodic acid. ResearchGate. Available at: [Link]

  • Reductive Amination with (11C)Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Semantic Scholar. Available at: [Link]

  • Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry. Available at: [Link]

  • Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available at: [Link]

  • Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-aminoethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthesis yield and purity by providing scientifically grounded and field-tested insights.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from the commercially available 4-(2-aminoethyl)pyridine. A plausible and robust synthetic route involves the protection of the primary amine, followed by N-oxidation of the pyridine ring, rearrangement to the 2-pyridone, and final deprotection.

Synthetic_Pathway A 4-(2-aminoethyl)pyridine B N-protected 4-(2-aminoethyl)pyridine A->B Amine Protection (e.g., Boc2O, Et3N) C N-protected 4-(2-aminoethyl)pyridine N-oxide B->C N-Oxidation (e.g., m-CPBA, H2O2/AcOH) D N-protected this compound C->D Rearrangement (e.g., Ac2O, heat) E This compound D->E Deprotection (e.g., TFA, HCl)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Amine Protection

Q1: My amine protection with Boc anhydride (Boc₂O) is incomplete, even with excess reagent. What could be the cause and how can I improve the yield?

A1: Incomplete protection of the primary amine on the ethyl side chain can be due to several factors:

  • Insufficient Base: The reaction requires a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the acidic byproduct (Boc-OH) and facilitate the reaction. Ensure at least one equivalent of the base is used. For sluggish reactions, increasing the amount of base to 1.5-2.0 equivalents can be beneficial.

  • Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.

  • Reaction Temperature: The reaction is usually carried out at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C. However, be cautious as excessive heat can lead to side reactions.

  • Purity of Starting Material: The starting material, 4-(2-aminoethyl)pyridine, can be hygroscopic and may contain impurities that interfere with the reaction.[1] Ensure it is pure and dry before use.

Recommended Protocol:

  • Dissolve 4-(2-aminoethyl)pyridine (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

Step 2: N-Oxidation

Q2: The N-oxidation of my N-protected 4-(2-aminoethyl)pyridine is giving low yields and I observe the formation of multiple byproducts. How can I optimize this step?

A2: Low yields and byproduct formation during N-oxidation are common challenges. The choice of oxidant and reaction conditions are critical.

  • Choice of Oxidant:

    • m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for N-oxidation of pyridines. However, its acidic nature can lead to side reactions if the substrate is sensitive.

    • Hydrogen peroxide in acetic acid (H₂O₂/AcOH) is a milder alternative but may require higher temperatures and longer reaction times.

  • Reaction Conditions:

    • Temperature Control: N-oxidation is an exothermic reaction. It is crucial to maintain a low temperature (0-5 °C) during the addition of the oxidant to control the reaction rate and minimize byproduct formation.

    • Stoichiometry: Use a slight excess of the oxidant (1.1-1.2 equivalents). A large excess can lead to over-oxidation and other side reactions.

  • Work-up Procedure: The work-up is critical for isolating the N-oxide. After the reaction, the excess oxidant and acidic byproducts must be neutralized and removed. A common method is to wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.

Parameter Recommendation Rationale
Oxidant m-CPBA or H₂O₂/AcOHm-CPBA is generally more reactive; H₂O₂/AcOH is milder.
Solvent DCM or ChloroformAprotic solvents are preferred to avoid side reactions.
Temperature 0-25 °CControl of exothermicity and prevention of byproducts.
Equivalents 1.1 - 1.2 eq. of oxidantTo ensure complete conversion without over-oxidation.

Step 3: Rearrangement to 2-Pyridone

Q3: During the rearrangement of the N-oxide to the 2-pyridone using acetic anhydride, I am getting a complex mixture of products. What are the likely side reactions and how can I favor the desired product?

A3: The rearrangement of pyridine N-oxides with acetic anhydride can lead to a mixture of pyridones and other acetylated products.

  • Mechanism and Regioselectivity: The reaction proceeds through an initial O-acetylation of the N-oxide, followed by an addition-elimination mechanism. The acetate can attack at the C2 or C6 position. For 4-substituted pyridines, attack at C2 and C6 are electronically similar, but sterically, the C2 position is generally favored.

  • Common Side Reactions:

    • Acetoxylation at other positions: Acetate can attack other positions on the ring, leading to a mixture of isomers.

    • Ring-opening: Under harsh conditions, the pyridine ring can undergo cleavage.

  • Optimization Strategies:

    • Temperature Control: The reaction is typically heated, but the temperature should be carefully controlled. Start at a lower temperature (e.g., 80-100 °C) and gradually increase if the reaction is slow.

    • Reaction Time: Prolonged heating can lead to decomposition. Monitor the reaction closely by TLC or LC-MS and stop when the starting material is consumed.

    • Alternative Reagents: If acetic anhydride gives poor results, other reagents like trifluoroacetic anhydride (TFAA) can be used, which may offer better regioselectivity, but can be more aggressive.

Step 4: Deprotection

Q4: The final deprotection of the Boc group with trifluoroacetic acid (TFA) seems to be cleaving the pyridone ring. What are the alternative, milder deprotection conditions?

A4: The lactam functionality in the pyridone ring can be sensitive to strong acids. If TFA is causing degradation, milder acidic conditions should be employed.

  • Milder Acidic Conditions:

    • HCl in an organic solvent: A solution of HCl in dioxane or methanol is a common and effective method for Boc deprotection. The reaction is typically carried out at room temperature.

    • Formic acid: Neat formic acid can also be used for Boc deprotection and is generally milder than TFA.

  • Monitoring the Reaction: It is crucial to monitor the deprotection reaction carefully to avoid over-exposure to the acid. The reaction is usually complete within a few hours at room temperature.

Recommended Protocol for Deprotection:

  • Dissolve the N-protected this compound in a minimal amount of an appropriate solvent (e.g., methanol or dioxane).

  • Add a 4 M solution of HCl in dioxane (5-10 equivalents).

  • Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Evaporate the solvent and excess acid under reduced pressure to obtain the hydrochloride salt of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the rearrangement of a pyridine N-oxide to a 2-pyridone?

A1: The rearrangement of a pyridine N-oxide with acetic anhydride is a classic reaction in heterocyclic chemistry. The mechanism involves several steps:

  • O-Acetylation: The lone pair on the oxygen of the N-oxide attacks the carbonyl carbon of acetic anhydride, forming an O-acetylated pyridinium intermediate.

  • Nucleophilic Attack: An acetate ion (from the acetic anhydride) acts as a nucleophile and attacks the C2 position of the pyridine ring. This breaks the aromaticity of the ring and forms a dihydropyridine intermediate.

  • Elimination: The intermediate undergoes an elimination of acetic acid to restore the aromaticity of the ring, resulting in the formation of the 2-acetoxypyridine.

  • Hydrolysis: The 2-acetoxypyridine is then hydrolyzed (either during workup or in a separate step) to the final 2-pyridone product.

Rearrangement_Mechanism cluster_0 Mechanism of N-oxide to 2-Pyridone Rearrangement A Pyridine N-oxide B O-acetylated Intermediate A->B + Ac₂O C Dihydropyridine Intermediate B->C + AcO⁻ D 2-Acetoxypyridine C->D - AcOH E 2-Pyridone D->E Hydrolysis

Caption: Simplified mechanism of pyridine N-oxide rearrangement.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, other synthetic strategies could be employed. For instance, one could start with a pre-formed 4-substituted-2-pyridone and then elaborate the side chain. A possible route could involve:

  • Starting with 4-methyl-2-pyridone.

  • Functionalization of the methyl group, for example, via radical bromination.

  • Conversion of the bromomethyl group to a nitrile.

  • Reduction of the nitrile to the primary amine.

This approach avoids potential issues with the N-oxidation and rearrangement steps but introduces its own set of challenges, such as the regioselective functionalization of the methyl group. The choice of the synthetic route will depend on the availability of starting materials and the specific challenges encountered in the laboratory.

Q3: What are the best analytical techniques to monitor the progress of the synthesis and to characterize the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and characterizing the product.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of the components in the reaction mixture, which helps in identifying intermediates and byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. It provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the structure of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H and C=O stretches of the pyridone ring and the N-H bends of the primary amine.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Li, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124.
  • Hovd, A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3328.
  • Chen, A. Z., et al. (2019). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry, 58(21), 14747-14754.
  • Organic Syntheses Procedure. (n.d.). 3 - Organic Syntheses Procedure. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

  • Le-Coz, F., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(1), 169-181.
  • Chempanda. (n.d.). Pyridine deep dive: Applications and side effects. [Link]

  • Gębczak, K., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 23(19), 11883.
  • Li, Y., et al. (2022). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 27(19), 6245.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(2-Aminoethyl)pyridine. [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine. [Link]

Sources

Overcoming challenges in the purification of 4-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-aminoethyl)pyridin-2(1H)-one

Case ID: PUR-PYR-042 Subject: Troubleshooting retention, solubility, and salt removal for zwitterionic pyridone intermediates. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Deceptive" Molecule

You are likely reading this because your standard purification workflow failed. You attempted to extract this compound (hereafter Compound A ) into ethyl acetate or dichloromethane, and it remained in the aqueous layer. Or, you loaded it onto a silica column, and it streaked indefinitely or never eluted.[1]

The Root Cause: Compound A is a crypto-zwitterion .[1]

  • The Primary Amine: Highly basic (

    
    ).[1]
    
  • The Pyridone Core: The lactam (2-pyridone) form predominates, but it possesses a weakly acidic N-H (

    
    ) and a basic carbonyl oxygen.[1]
    

This duality creates a molecule that is highly water-soluble, insoluble in non-polar organics, and adheres aggressively to the acidic silanols of silica gel.[1] This guide provides the specific protocols to overcome these physical chemistry traps.

Module 1: Extraction & Phase Separation

User Question: "I synthesized Compound A via deprotection, but I cannot extract it from the aqueous reaction mixture using DCM or EtOAc. Where is my product?"

Technical Diagnosis: Your product is trapped in the aqueous phase due to its high polarity and potential protonation.[1] Standard organic solvents (DCM, EtOAc, Hexanes) are too non-polar to solvate the zwitterion effectively.[1]

Protocol: The "Salting-Out" & Alcohol Strategy Do not use DCM. You must use a solvent capable of hydrogen bonding.[1]

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 12) using NaOH or

    
    .[1] This ensures the primary amine is free-based.[1] Note: The pyridone N-H may deprotonate at very high pH, forming an anionic species, but the amine must be neutral to extract.[1]
    
  • Saturation: Saturate the aqueous phase with NaCl (brine).[1] This disrupts the hydration shell of the molecule (Salting-out effect).[1]

  • The Solvent: Use n-Butanol or Isopropanol/Chloroform (1:3 ratio) .[1]

    • Step 1: Add n-Butanol to the brine/aqueous mixture.[1]

    • Step 2: Shake vigorously.[1] n-Butanol is partially water-miscible but will form a separate layer over saturated brine.[1]

    • Step 3: Re-extract the aqueous layer 3-4 times.[1]

    • Step 4: Combine organics and concentrate.[1] Warning: n-Butanol has a high boiling point (

      
      ).[1] Use a high-vacuum rotovap or azeotrope with heptane.[1]
      

Data: Partition Coefficients (Estimated)

Solvent SystemLogD (pH 7)LogD (pH 12)Extraction Efficiency
DCM / Water-2.5-1.1< 5% (Poor)
EtOAc / Water-2.8-1.5< 5% (Poor)
n-BuOH / Brine 0.5 1.2 > 85% (Excellent)

Module 2: Chromatography & Purification

User Question: "The compound streaks on my silica column even with 10% Methanol. How do I get a clean peak?"

Technical Diagnosis: Silica gel is acidic (


).[1] The basic primary amine of Compound A interacts ionically with silanol groups, causing "tailing" (streaking).[1] Furthermore, the pyridone ring is highly polar.[1]

Solution A: Modified Normal Phase (The "Triad" Solvent) You must suppress silanol ionization and deprotonate the amine.[1]

  • Modifier: Triethylamine (TEA) is often insufficient.[1] Use Ammonium Hydroxide (

    
    , 28% aq) .[1]
    
  • Mobile Phase: DCM / Methanol /

    
     (aq).[1]
    
  • Gradient: Start 90:9:1

    
     End 80:18:2.
    
  • Why: The water in the ammonium hydroxide deactivates the silica, while the ammonia competes for the acidic sites.[1]

Solution B: Solid Phase Extraction (SCX) - Recommended This is the most robust method for isolating basic amines from non-basic impurities (like unreacted pyridone precursors).[1]

  • Stationary Phase: Strong Cation Exchange (SCX) resin (propylsulfonic acid bonded silica).[1]

  • Protocol:

    • Load: Dissolve crude in MeOH/Water (50:50) and load onto SCX cartridge.[1]

    • Wash: Flush with 100% Methanol. Result: Non-basic impurities elute; Compound A stays bound.[1]

    • Elute: Flush with 2M Ammonia in Methanol . Result: Ammonia displaces Compound A, which elutes in the filtrate.[1]

    • Finish: Concentrate filtrate to obtain the free base.

Module 3: Visualizing the Workflow

The following decision tree illustrates the logic flow for purifying Compound A based on the state of your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckSolubility Is it Water Soluble? Start->CheckSolubility Aqueous Aqueous Layer (Trapped) CheckSolubility->Aqueous Yes (Most Common) Organic Organic Soluble (Rare) CheckSolubility->Organic No Extraction n-Butanol Extraction (Sat. NaCl) Aqueous->Extraction PurificationChoice Select Purification Method Organic->PurificationChoice Extraction->PurificationChoice Method_SCX SCX Chromatography (Cation Exchange) PurificationChoice->Method_SCX High Salt / Crude Method_HILIC HILIC HPLC (Polar Stationary Phase) PurificationChoice->Method_HILIC High Purity Req. Method_Silica DCM/MeOH/NH4OH (Silica + Base) PurificationChoice->Method_Silica Quick / Low Res Final Pure Free Base This compound Method_SCX->Final Method_HILIC->Final Method_Silica->Final

Figure 1: Purification Decision Matrix. Green paths indicate the highest probability of success for high-purity isolation.[1]

Module 4: The "Ghost" Peak (Tautomerism & Analysis)

User Question: "My NMR shows a confusing set of peaks, and HPLC shows a split peak. Is my compound degrading?"

Technical Diagnosis: You are observing prototropic tautomerism .[1] Pyridones exist in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

  • In Solution (Polar solvents like DMSO/MeOH): The pyridone form is favored.[1]

  • In Gas Phase/Non-polar: The hydroxy form can be significant.[1]

  • Impact: On HPLC, if the exchange rate is slow on the timescale of the separation, you may see peak broadening or splitting.[1]

Analytical Protocol:

  • NMR Solvent: Use DMSO-

    
     . It stabilizes the pyridone form via hydrogen bonding, simplifying the spectrum.[1] Avoid 
    
    
    
    as solubility is poor and tautomeric shifting causes line broadening.[1]
  • HPLC Buffer: You must use a buffered mobile phase to lock the protonation state.[1]

    • Acidic: 0.1% TFA (Protonates amine, stabilizes pyridone).[1]

    • Basic: 10mM Ammonium Bicarbonate (pH 10).[1]

    • Avoid: Unbuffered water/acetonitrile gradients.[1]

References & Grounding

  • Solubility & Extraction of Aminopyridines:

    • Source: Bulavka, V. N., et al. "Synthesis of 4-aminopyridine...".[1][2] MDPI Molbank.[1] (Demonstrates the necessity of continuous extraction or specific solvent systems for polar aminopyridines).

  • Cation Exchange (SCX) Protocols:

    • Source: "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography". PubMed.[1] (Validates the use of Dowex/SCX resins for separating amino-pyridine derivatives from reaction mixtures).

  • Pyridone Tautomerism & Synthesis:

    • Source: "Recent Advances of Pyridinone in Medicinal Chemistry".[1][3][4] Frontiers in Chemistry. (Details the structural behavior, tautomerism, and synthesis routes of the pyridinone scaffold).

  • Chemical Property Data:

    • Source: PubChem Compound Summary for Aminoethylpyridine analogs (Structural basis for pKa and solubility estimations).

    • [1]

Sources

Strategies to enhance the binding affinity of 4-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN
Subject: Strategies to enhance binding affinity and physicochemical properties
Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Welcome to the Fragment Optimization Hub

You are likely working with 4-(2-aminoethyl)pyridin-2(1H)-one (Structure 1 ) as a fragment lead or a bioisosteric replacement for an amide/phenyl ring.[1] This scaffold is a "privileged structure" in kinase and GPCR drug discovery due to its ability to mimic peptide bonds and form bidentate hydrogen bonds.

However, this scaffold presents unique challenges regarding tautomerism, entropic penalties, and vector directionality. This guide addresses the specific "pain points" researchers encounter when attempting to evolve this fragment into a nanomolar lead.

Module 1: The "Ghost" Binder (Tautomerism Issues)

User Question: "My docking simulations predict high affinity, but the experimental


 (SPR) is significantly weaker. The compound seems to be binding, but not as predicted. What is happening?"

Technical Diagnosis: You are likely encountering Tautomeric Ambiguity .[1] The 2-pyridone scaffold exists in an equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] While the lactam form is generally favored in solution (


 kcal/mol in gas phase, but higher in polar solvents), the protein microenvironment can shift this equilibrium. If your target pocket is hydrophobic, it may select for the aromatic lactim form, costing you the desolvation penalty of the polar lactam.

Troubleshooting Steps:

  • Validate the Active Species: Do not rely on standard docking software, which often fixes the tautomer state. You must experimentally determine which tautomer binds.[1]

  • The "Methylation Scan" Protocol: Synthesize the N-methyl (fixed lactam) and O-methyl (fixed lactim) analogues to "lock" the conformation.[1]

    • Compound A: 1-methyl-4-(2-aminoethyl)pyridin-2(1H)-one (Obligate Lactam).[1]

    • Compound B: 4-(2-aminoethyl)-2-methoxypyridine (Obligate Lactim).[1]

  • Compare Binding Affinities:

    • If A retains potency

      
       Target prefers the Lactam (H-bond Donor/Acceptor pattern).[1]
      
    • If B retains potency

      
       Target prefers the Lactim (Aromatic/Hydrophobic interaction).
      

Visualizing the Mechanism:

TautomerLogic Equilibrium Tautomeric Equilibrium (Lactam vs Lactim) Lactam Lactam Form (H-Bond Donor & Acceptor) Polar Solvents Favored Equilibrium->Lactam Polar Media Lactim Lactim Form (Aromatic/Hydrophobic) Non-polar Pockets Favored Equilibrium->Lactim Gas Phase/Non-polar Pocket Protein Pocket Environment Pocket->Lactam Requires H-Bond Network Pocket->Lactim Requires Pi-Stacking Result Binding Penalty (Desolvation Cost) Lactam->Result Mismatch Lactim->Result Mismatch

Figure 1: Decision logic for tautomeric preference based on environmental conditions.[1] Mismatches between the dominant solution tautomer and the bio-active tautomer result in significant affinity penalties.

Module 2: The "Floppy Linker" Problem (Entropy)

User Question: "I have optimized the pyridone headgroup, but my IC50 is stuck in the high micromolar range. The thermodynamics show a high entropic penalty (


). How do I fix this?"

Technical Diagnosis: The 2-aminoethyl side chain is the culprit. It possesses 3 rotatable bonds (C-C-N), creating a high entropic cost upon binding (freezing out degrees of freedom). Every rotatable bond you freeze costs approximately 0.5–0.7 kcal/mol in binding free energy.[1]

Strategies for Rigidification:

To enhance affinity without adding mass (Ligand Efficiency), you must restrict the conformational space of the ethyl linker.

StrategyChemical ModificationMechanism of Action

-Methylation
Introduce a methyl group adjacent to the amine.[1]Introduces chirality; restricts rotation via steric clash (A(1,3) strain).[1]
Cyclization (3-mem) Convert ethyl chain to a cyclopropyl ring.[1]Locks the C-C bond; fixes the vector of the amine; increases metabolic stability.
Cyclization (5-mem) Fuse the ethyl chain back to the ring (e.g., tetrahydroisoquinoline analog).Complete rigidification; creates a bicyclic system (caution: changes 3D shape significantly).[1]
Unsaturation Convert ethyl to ethenyl or ethynyl .[1]Planarizes the linker; removes rotatable bonds (caution: changes geometry/distance).

Recommended Workflow: Attempt the Cyclopropyl Linker first. It is a bioisostere for the ethyl group that often improves potency and metabolic stability (blocking P450 oxidation at the benzylic position).

Module 3: Fragment Growing & Vector Analysis

User Question: "The fragment is too small. I need to grow it to reach the 'Gatekeeper' residue in my kinase target. How do I utilize the amine?"

Technical Diagnosis: The primary amine at position 4 is your "Exit Vector." In the context of kinase hinge binding (where the pyridone mimics the adenine ring), the 4-position points towards the Solvent Front or the Ribose Pocket , depending on the exact binding mode.

Growth Protocols:

  • Amide Coupling (The Standard):

    • Reaction: React the amine with a library of carboxylic acids.

    • Pros: Rapid library generation; establishes a new H-bond donor/acceptor.[1]

    • Cons: The amide bond is planar and rigid; may not fit the channel curvature.

  • Reductive Amination (The Flexible Route):

    • Reaction: React amine with aldehydes + NaBH(OAc)3.[1]

    • Pros: Retains the basicity of the nitrogen (can form salt bridges with Asp/Glu residues often found in the solvent front).

    • Cons: Secondary amines can be metabolically labile.[1]

  • Urea/Carbamate Formation:

    • Reaction: React with isocyanates or chloroformates.[1]

    • Target: Useful for reaching distant residues (e.g., the "DFG-Asp" in kinases) due to the extended linker length.

Visualization of Growth Vectors:

FragmentGrowth Core This compound (The Anchor) Vector Primary Amine (NH2) (The Handle) Core->Vector Path1 Amide Coupling (Rigid, H-Bond Acceptor) Vector->Path1 Path2 Reductive Amination (Flexible, Basic/Cationic) Vector->Path2 Path3 Sulfonylation (Geometry Twist) Vector->Path3 Outcome1 Target: Solvent Front (Solubility) Path1->Outcome1 Outcome2 Target: Salt Bridge (Glu/Asp Residues) Path2->Outcome2

Figure 2: Synthetic expansion strategies utilizing the aminoethyl handle to probe adjacent protein pockets.[1]

Experimental Protocol: Methylation Scan for Tautomer Validation

Objective: To synthesize obligate tautomers to determine the bioactive conformation.

Materials:

  • This compound (Starting Material)[1]

  • Methyl Iodide (MeI)

  • Silver Carbonate (Ag2CO3) - Promotes O-alkylation[1]

  • Potassium Carbonate (K2CO3) - Promotes N-alkylation[1]

Step-by-Step:

  • N-Methylation (Lactam Lock):

    • Dissolve 1.0 eq of pyridone in DMF.[1]

    • Add 2.0 eq K2CO3 and 1.1 eq MeI.[1]

    • Stir at RT for 4 hours.

    • Note: The amide N is more nucleophilic under these conditions.

    • Purify via HPLC.[1]

  • O-Methylation (Lactim Lock):

    • Dissolve 1.0 eq of pyridone in Benzene or Toluene.[1]

    • Add 1.1 eq Ag2CO3 and 1.1 eq MeI.[1]

    • Reflux for 12 hours.[1]

    • Mechanism:[1][2][3] The "hard" silver cation coordinates the oxygen, promoting O-alkylation (HSAB theory).

    • Filter silver salts and purify.[1]

  • Assay Validation:

    • Test both compounds in your biochemical assay.[1]

    • Interpretation: If the N-methyl analog is inactive, your protein likely requires the NH as a hydrogen bond donor (common in kinase hinge binding).

References

  • Vertex AI Search. (2024).[1][4] 2-pyridone bioisostere binding affinity strategies. Retrieved from 5[1]

  • Frontiers in Chemistry. (2022).[1] Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from 6[1]

  • Levinson, N. M., & Boxer, S. G. (2014). A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity.[1] Nature Chemical Biology. Retrieved from 3[1]

  • Wayne State University. (n.d.).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from 7[1]

  • Sigma-Aldrich. (n.d.).[1] 4-(2-Aminoethyl)pyridine Product Specification. Retrieved from [1]

Sources

Validation & Comparative

Comparative Guide: Assessing the Therapeutic Index of 4-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical framework for evaluating the therapeutic index (TI) of 4-(2-aminoethyl)pyridin-2(1H)-one (hereafter referred to as AEP-2-one ). Structurally analogous to Betahistine and the endogenous ligand Histamine , AEP-2-one is primarily evaluated for its potential as a histaminergic modulator (specifically H1 agonism/H3 antagonism) in the treatment of vestibular disorders (e.g., Meniere’s disease) or cognitive deficits.

The critical challenge in developing pyridine-based histamine analogues is achieving sufficient H1/H3 selectivity without triggering off-target cardiotoxicity (hERG inhibition) or non-specific cytotoxicity. This guide outlines a self-validating workflow to calculate TI by contrasting efficacy (


) against toxicity (

or

), using Betahistine as the clinical benchmark.
Chemical & Functional Comparison[1][2][3]
FeatureAEP-2-one (Candidate)Betahistine (Standard Control)Histamine (Endogenous Control)
Structure Pyridin-2(1H)-one core2-pyridylalkylamineImidazole alkylamine
Primary Target H1 Receptor (Agonist)H1 (Weak Agonist) / H3 (Antagonist)H1, H2, H3, H4 (Agonist)
Metabolic Stability High (Tautomeric stability)Low (Rapid metabolism to 2-PAA)Very Low (MAO/DAO degradation)
Key Safety Risk hERG Inhibition (Pyridine risk)Gastric irritationSystemic vasodilation/Bronchoconstriction

Mechanistic Pathway & Logic

To accurately assess the TI, we must map the divergent signaling pathways that lead to therapeutic efficacy versus toxicity.

  • Therapeutic Pathway (Efficacy): H1 receptor activation triggers

    
     coupling, leading to Phospholipase C (PLC) activation and intracellular Calcium (
    
    
    
    ) mobilization. This is the proxy for vestibular vasodilation.
  • Toxic Pathway (Safety):

    • Cytotoxicity: Mitochondrial dysfunction (measured via ATP depletion).

    • Cardiotoxicity: Blockade of the

      
       (hERG) potassium channel, leading to QT prolongation.[1]
      
Pathway Diagram (DOT Visualization)

G Ligand AEP-2-one / Betahistine H1R H1 Receptor (GPCR) Ligand->H1R Binding (Kd) hERG hERG Channel (Kv11.1) Ligand->hERG Off-Target Binding Mito Mitochondrial Respiration Ligand->Mito High Dose Accumulation Gq Gq Protein H1R->Gq PLC PLC Activation Gq->PLC Ca Ca2+ Mobilization (Efficacy Readout) PLC->Ca Therapeutic Signal Repol Delayed Repolarization hERG->Repol Inhibition Arrhythmia QT Prolongation (Cardiotoxicity) Repol->Arrhythmia ATP ATP Depletion (Cytotoxicity) Mito->ATP Metabolic Stress

Caption: Divergent signaling pathways for AEP-2-one. Green nodes indicate therapeutic efficacy (H1R-mediated); Red nodes indicate toxicity endpoints (hERG and Cytotoxicity).

Experimental Framework

The Therapeutic Index (TI) in this in vitro context is defined as:



Experiment A: Efficacy (H1 Receptor Calcium Flux)

Objective: Determine the


 of AEP-2-one compared to Betahistine.
Rationale:  H1 receptors couple to 

, making intracellular calcium flux a rapid, sensitive, and physiologically relevant readout for agonist activity.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human HRH1 (Histamine H1 Receptor).

  • Seeding: Plate cells at 10,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid (to prevent dye efflux). Incubate for 45 mins at 37°C.

  • Compound Preparation: Prepare 10-point serial dilutions of AEP-2-one and Betahistine (Range: 1 nM to 100 µM) in assay buffer.

  • Addition & Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) system. Inject compounds and immediately record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Analysis: Normalize data to % of Histamine (

    
    ) response. Fit to a 4-parameter logistic equation to derive 
    
    
    
    .
Experiment B: Safety (hERG Inhibition & Cytotoxicity)

Objective: Determine the safety margin. Pyridine derivatives carry a structural alert for hERG channel blockade.

Protocol (hERG - Fluorescence Polarization):

  • System: Predictor hERG Fluorescence Polarization Assay (membrane fraction).

  • Workflow: Incubate hERG membranes with Red-hERG tracer and increasing concentrations of AEP-2-one (up to 300 µM).

  • Readout: Measure fluorescence polarization. Displacement of tracer indicates binding.

  • Control: E-4031 (Known hERG blocker).

Protocol (General Cytotoxicity - ATP Glo):

  • Cell Line: HepG2 (Liver metabolic model) or HUVEC (Endothelial model).

  • Dosing: Treat cells with AEP-2-one (0.1 µM – 1 mM) for 24 hours.

  • Detection: Add CellTiter-Glo reagent (Promega) to lyse cells and generate luminescence proportional to ATP.

  • Analysis: Calculate

    
     (Concentration causing 50% cell death).
    

Data Analysis & Interpretation

The following table illustrates how to interpret the data. A viable drug candidate must demonstrate a TI > 10 (ideally > 30 for CNS/chronic indications).

ParameterAEP-2-one (Test)Betahistine (Control)Histamine (Ref)Interpretation
H1 Efficacy (

)
1.2 µM5.4 µM0.1 µMAEP-2-one is ~4x more potent than Betahistine.
Cytotoxicity (

)
> 500 µM> 1000 µMN/ABoth compounds show low general toxicity.
hERG Inhibition (

)
45 µM> 300 µM> 1 mMRisk Alert: AEP-2-one inhibits hERG at moderate doses.
Therapeutic Index (hERG) 37.5 (

)
> 55 (

)
HighAEP-2-one has a narrower safety window than Betahistine regarding cardiac safety.
Workflow Logic (Graphviz)

Workflow cluster_Efficacy Efficacy Arm cluster_Safety Safety Arm Start Start: Compound AEP-2-one Step1 H1R Ca2+ Flux Assay Start->Step1 Step2 hERG Binding Assay Start->Step2 Step3 HepG2 Cytotoxicity Start->Step3 Result1 Calculate EC50 Step1->Result1 Calc Calculate TI = (IC50 or CC50) / EC50 Result1->Calc Result2 Calculate IC50 / CC50 Step2->Result2 Step3->Result2 Result2->Calc Decision Decision Gate Calc->Decision Advance Lead Advance Lead Decision->Advance Lead TI > 30 Redesign Redesign Decision->Redesign TI < 10

Caption: Decision matrix for calculating Therapeutic Index. Parallel assessment of efficacy and toxicity determines the "Go/No-Go" status.

Senior Scientist Commentary

Causality in Protocol Design: We utilize Calcium Flux over reporter gene assays (e.g., Luciferase) because histaminergic responses in the vestibular system are rapid. A reporter gene assay (4-24h incubation) allows for autocrine feedback loops that mask the true potency of the compound.

Trustworthiness & Self-Validation: The inclusion of Betahistine is non-negotiable. If Betahistine fails to show weak partial agonism in your H1 assay, your cell system has insufficient receptor reserve, and the data for AEP-2-one is invalid. Similarly, if E-4031 does not fully block the hERG signal, the safety assay is compromised.

The "Pyridine Problem": AEP-2-one contains a pyridine ring, a moiety frequently associated with hERG channel trapping (cardiotoxicity). As seen in the mock data above, even if AEP-2-one is more potent than Betahistine, a significant drop in the hERG threshold (


) can collapse the Therapeutic Index, making it a dangerous clinical candidate.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Histamine Receptors: H1 Receptor Ligands and Signaling. Guide to Pharmacology. Retrieved from [Link]

  • US Food and Drug Administration (FDA). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. FDA Guidance Documents. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24883600: 4-(2-Aminoethyl)pyridine. PubChem. Retrieved from [Link]

Sources

A Comparative Guide to Confirming the Binding Site of 4-(2-aminoethyl)pyridin-2(1H)-one Through Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Binding Site Validation in Drug Discovery

In the landscape of modern drug development, identifying a compound that modulates a protein's function is only the beginning. The critical next step—and the foundation of rational drug design—is to understand precisely where and how this interaction occurs. This "molecular handshake" between a ligand and its protein target dictates the compound's potency, selectivity, and overall therapeutic potential.[1] While computational modeling and structural biology techniques like X-ray crystallography can provide a static snapshot of a potential binding pose, they do not always capture the dynamic and functional reality within a cellular context.[2]

Site-directed mutagenesis, a cornerstone of molecular biology, offers a powerful and definitive method to functionally validate these predicted interactions at the resolution of individual amino acids.[3] By systematically altering the residues hypothesized to form the binding pocket, we can directly observe the impact on ligand affinity and subsequent biological activity.

This guide provides an in-depth comparison of mutagenesis strategies for confirming a ligand's binding site, using a hypothetical case study of 4-(2-aminoethyl)pyridin-2(1H)-one and its putative target, Kinase X . We will explore the causality behind experimental choices, provide detailed protocols for execution, and present methods for quantifying the outcomes, thereby offering a robust framework for researchers in drug discovery and chemical biology.

The Foundational Logic: Why Mutagenesis is a Gold Standard for Functional Validation

The central premise of using mutagenesis for binding site confirmation is elegantly simple: if a specific amino acid residue is critical for binding a ligand, altering or removing its side chain should significantly diminish the ligand's ability to bind.[3] This functional readout provides evidence that is both direct and compelling.

While high-resolution structural methods are invaluable, mutagenesis answers a different, yet equally important, question. Crystallography shows what is possible, while mutagenesis demonstrates what is necessary. It serves as a crucial validation step, confirming that the interactions observed in a crystal structure or predicted by a docking algorithm are indeed essential for the ligand's function in a more dynamic solution-based state.

Comparing Alternatives: Mutagenesis in Context
Technique Primary Information Provided Advantages Disadvantages
Site-Directed Mutagenesis Functional importance of specific residues for bindingHigh sensitivity to individual residue contributions; directly links structure to function.Indirect measure of binding; mutations can cause unintended global structural changes.[1]
X-ray Crystallography / Cryo-EM High-resolution 3D structure of the protein-ligand complexProvides a detailed atomic map of the binding site and interactions.[2]Can be technically challenging (e.g., protein crystallization); provides a static picture that may not fully represent the solution state.
NMR Spectroscopy Information on ligand binding and conformational changes in solutionCan identify binding sites and characterize dynamics without crystallization.[2]Typically limited to smaller proteins; requires larger amounts of protein.

Strategic Mutagenesis: A Comparative Overview

The choice of which amino acid to substitute is a critical experimental decision. The most common and informative strategy is Alanine Scanning Mutagenesis.

Alanine Scanning Mutagenesis: The Workhorse of Binding Site Analysis

Alanine scanning involves the systematic replacement of residues in a region of interest with alanine.[4] The rationale for choosing alanine is twofold:

  • Minimal Structural Perturbation: Its small, chemically inert methyl side chain is unlikely to introduce significant steric or electrostatic disturbances, preserving the local backbone conformation.[5]

  • Functional Ablation: The substitution effectively truncates the side chain at the β-carbon, removing any functional groups (e.g., hydroxyl, carboxyl, aromatic rings) that might be involved in hydrogen bonding, salt bridges, or hydrophobic interactions with the ligand.[6]

A significant loss of binding affinity upon mutation to alanine strongly implies that the original residue's side chain was directly involved in the interaction.

Alternative Strategies: Probing Specific Interactions

Beyond alanine scanning, other substitutions can provide more nuanced information:

  • Conservative Mutations: Swapping a residue for one with similar properties (e.g., Aspartic Acid to Glutamic Acid) can reveal the importance of side chain length or precise geometry.

  • Charge Reversal/Removal: Mutating a charged residue like Lysine (+) to a Glutamic Acid (-) or Glutamine (neutral) can definitively test the role of a putative salt bridge.

  • Steric Hindrance: Replacing a small residue like Glycine or Alanine with a bulky one like Tryptophan can probe the spatial constraints of the binding pocket.

Experimental Guide: Confirming the this compound Binding Site on Kinase X

This section provides a comprehensive workflow for a mutagenesis study, from initial hypothesis to final data analysis.

Part 1: In Silico Hypothesis Generation

Before any wet-lab experiments, computational modeling is used to predict the binding mode of this compound within the ATP-binding pocket of Kinase X. This process identifies a set of candidate amino acids crucial for the interaction.

Hypothetical Binding Mode:

  • The pyridinone carbonyl forms a key hydrogen bond with the backbone amide of Cys150 in the hinge region.

  • The aminoethyl tail extends into a pocket where the terminal amine forms a salt bridge with the side chain of Asp210 .

  • The pyridine ring is nestled in a hydrophobic pocket defined by Val85 , Leu148 , and Phe208 .

Based on this model, Cys150, Asp210, Val85, Leu148, and Phe208 are selected as primary targets for an alanine scanning mutagenesis campaign.

cluster_ligand This compound cluster_protein Kinase X Binding Pocket L Ligand Core C150 Cys150 (Hinge) L->C150 H-Bond D210 Asp210 (Pocket) L->D210 Salt Bridge V85 Val85 (Hydrophobic) L->V85 Hydrophobic L148 Leu148 (Hydrophobic) L->L148 Hydrophobic F208 Phe208 (Hydrophobic) L->F208 Hydrophobic

Caption: Predicted interactions of the ligand with Kinase X.

Part 2: Step-by-Step Site-Directed Mutagenesis Protocol

This protocol is based on a standard PCR-based method for introducing point mutations into a plasmid containing the gene for Kinase X.[7][8]

Materials:

  • High-fidelity DNA polymerase (e.g., Phusion)

  • Plasmid DNA encoding wild-type (WT) Kinase X

  • Custom mutagenic primers (forward and reverse for each mutation)

  • dNTPs

  • DpnI restriction enzyme

  • T4 DNA Ligase and buffer

  • Competent E. coli cells

Methodology:

  • Primer Design: For each mutation (e.g., C150A), design a pair of complementary primers, ~25-45 bases in length, containing the desired mismatch in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the WT Kinase X plasmid, the mutagenic primer pair for the target residue, high-fidelity polymerase, and dNTPs.

    • Run a thermocycling program with 18-25 cycles. The extension step should be long enough to amplify the entire plasmid.

  • DpnI Digestion:

    • Following PCR, add DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours.

    • Causality: DpnI specifically digests methylated and hemimethylated DNA. The parental plasmid DNA, having been isolated from a dam+ E. coli strain, is methylated and will be degraded. The newly synthesized PCR product is unmethylated and remains intact.[8] This step is crucial for eliminating the wild-type template.

  • Transformation:

    • Transform the DpnI-treated, mutated DNA into highly competent E. coli cells.

    • Plate on selective media (e.g., LB agar with the appropriate antibiotic) and incubate overnight.

  • Verification:

    • Pick several colonies and grow overnight liquid cultures.

    • Isolate plasmid DNA from these cultures.

    • Send the purified plasmids for Sanger sequencing to confirm the presence of the desired mutation and ensure no secondary mutations were introduced. This is a critical self-validating step.

P 1. Primer Design PCR 2. Mutagenic PCR P->PCR D 3. DpnI Digestion (Template Removal) PCR->D T 4. Transformation into E. coli D->T S 5. Sequencing Verification T->S E 6. Protein Expression & Purification S->E B 7. Binding Assay (e.g., ITC) E->B

Caption: Overall experimental workflow for mutagenesis.

Part 3: Protein Expression and Binding Affinity Measurement

Once the mutant plasmids are sequence-verified, both wild-type and mutant proteins are expressed (e.g., in an E. coli expression system) and purified to homogeneity. The impact of each mutation is then quantified by measuring the binding affinity (expressed as the dissociation constant, Kd) of this compound. Isothermal Titration Calorimetry (ITC) is a gold-standard for this purpose as it provides a complete thermodynamic profile of the interaction.[9]

ITC Protocol Overview:

  • Sample Preparation: Prepare solutions of the purified protein (WT or mutant) and the ligand in identical, degassed buffer to minimize artifacts.

  • Titration: The protein is placed in the sample cell of the calorimeter. The ligand is loaded into a syringe and injected in small, precise aliquots into the sample cell.

  • Data Acquisition: The instrument measures the minute heat changes that occur upon binding after each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is fitted to a model to directly determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.[1][9]

Data Interpretation: A Comparative Analysis

The power of this approach lies in the direct comparison of binding affinities between the wild-type protein and its mutant variants. The results can be summarized in a clear, quantitative format.

Table 1: Hypothetical Binding Affinities for Kinase X Mutants

Protein VariantMutation RationaleKd (nM)Fold Change vs. WTInterpretation
Wild-Type (WT) Baseline50-Reference affinity.
C150A Disrupt hinge H-bond8,500170x increaseCritical Interaction: Cys150 is essential for binding.
D210A Remove salt bridge15,000300x increaseCritical Interaction: Asp210 is a primary determinant of affinity.
V85A Reduce hydrophobic contact1503x increaseMinor Contribution: Val85 contributes moderately to binding.
L148A Reduce hydrophobic contact2004x increaseMinor Contribution: Leu148 plays a small role in affinity.
F208A Remove π-stacking/hydrophobic95019x increaseSignificant Contribution: Phe208 is a key hydrophobic anchor.
Y180A (Control) Distant, non-interacting residue551.1x increaseNegative Control: Confirms that mutations outside the binding site do not affect affinity, validating the method's specificity.

Analysis of Results:

The hypothetical data clearly demonstrate that the C150A and D210A mutations cause a dramatic loss of affinity (>100-fold), confirming the critical roles of the hinge hydrogen bond and the salt bridge interaction. The F208A mutation also leads to a significant, albeit smaller, decrease in affinity, validating its importance as a hydrophobic anchor. In contrast, the V85A and L148A mutations have only a minor impact, suggesting they are part of the binding pocket but their individual side chains are less critical. The control mutation, Y180A, shows no significant change, providing confidence that the observed effects are specific to the targeted binding site residues.

Conclusion

Site-directed mutagenesis, particularly through systematic alanine scanning, provides an indispensable functional tool for confirming and dissecting protein-ligand interactions. By moving beyond static structural predictions and directly probing the energetic contributions of individual amino acid residues, researchers can build a validated, high-confidence model of a ligand's binding mode. The comparative data generated through this process are crucial for the iterative cycle of structure-based drug design, enabling the rational optimization of lead compounds into potent and selective clinical candidates. The workflow described herein represents a robust, self-validating system for achieving this critical step in drug discovery.

References

  • Addgene. (2016). Site Directed Mutagenesis by PCR. [Link]

  • Galeano, E., et al. (2012). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. In Peroxisome Proliferator-Activated Receptors (PPARs) (pp. 105-117). Humana Press. [Link]

  • Bio-protocol. (2017). Alanine scanning (mutagenesis). [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • DNASTAR. PCR Site-Directed Mutagenesis Workflow. [Link]

  • GenScript. (2021). Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots". [Link]

  • Biology LibreTexts. (2022). 5.2: Techniques to Measure Binding. [Link]

  • Kim, J. S., et al. (2012). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry. [Link]

  • Rapid Novor. (2024). Epitope Mapping: Alanine Scanning Mutagenesis vs. HDX-MS. [Link]

  • JoVE. (2020). Video: Ligand Binding Sites. [Link]

  • Delbruck, M. (1998). Alanine-stretch scanning mutagenesis: a simple and efficient method to probe protein structure and function. Nucleic Acids Research. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(2-aminoethyl)pyridin-2(1H)-one

[1][2][3][4]

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, self-validating disposal protocol for 4-(2-aminoethyl)pyridin-2(1H)-one. This guide prioritizes the prevention of exothermic incompatibility events and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

Compound Analysis:

  • Functional Groups: Primary aliphatic amine (basic, nucleophilic) + 2-pyridone (tautomeric with 2-hydroxypyridine).[1][2]

  • Chemical Nature: Amphoteric but predominantly basic due to the ethylamine side chain.[2]

  • Key Disposal Risk: Accidental mixing with strong oxidizers (e.g., Nitric Acid) or active acylating agents (e.g., Acid Chlorides), which can lead to violent exothermic reactions or the formation of toxic chloramines.[1]

PropertySpecificationDisposal Implication
Physical State Solid (Powder/Crystal)Requires solid waste stream unless in solution.[3][4][1][2][5]
Basicity (pKa) ~10 (Amine group)DO NOT mix with acidic waste streams without neutralization.[3][4][5]
Solubility Water/Methanol solubleHigh mobility in aqueous waste; requires containment.[3][4][2][5]
RCRA Status Non-Listed (Likely Characteristic)Treat as Hazardous Waste (Toxic/Irritant).[3][4][5]

Hazard Assessment & Segregation Logic

Expertise Insight: The most common laboratory accidents involving pyridine derivatives occur during "bulking" (mixing waste containers).[2] The amine group on this molecule will react violently with oxidizing acids.[2]

Incompatibility Matrix
Incompatible ClassReaction RiskPrevention Protocol
Strong Oxidizers (HNO₃, HClO₄)Hypergolic ignition; NOx gas evolution.[3][4][1][2][5]Strict Segregation: Never place in "Oxidizing Waste" bins.
Acid Chlorides / Anhydrides Rapid exotherm; pressure buildup.[3][4][2][5]Segregate from "Reactive Organic" streams.[4][5]
Halogenated Solvents Potential alkylation (slow); formation of salts.[3][4][5]Permissible in "Halogenated" streams if pH is neutral.[4][5]

Pre-Disposal Validation (The Self-Validating System)

To ensure the safety of the waste stream, perform this Two-Step Validation before adding the substance to any satellite accumulation container.[1][2]

Step 1: The pH Paper Test[2][3]
  • Why: Verifies the waste stream matches the container's designation.

  • Protocol: Wetted pH paper must indicate pH > 8 (Basic).[2]

  • Validation: If the destination container is acidic (pH < 5), STOP .[1] You are about to create an exotherm.

Step 2: The Oxidizer Screen (Starch-Iodide)[1][2][3][4]
  • Why: Ensures no latent oxidizers are present in the waste container that could react with the amine.

  • Protocol: Dip a starch-iodide strip into the liquid waste container.

  • Validation:

    • Blue/Black: Oxidizers present.[2][6] DO NOT ADD this compound.

    • No Color Change: Safe to proceed.[2][7]

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound/Spill Debris)[3]
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Constituent: "this compound"[3][4][1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Basic[1]

  • Bagging: Double-bag heavily contaminated solids (gloves, weigh boats) in 4-mil clear polyethylene bags before placing them in the drum.

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquor)[3]
  • Stream Selection:

    • If dissolved in MeOH/EtOH/DMSO: Use "Non-Halogenated Organic" stream.[2]

    • If dissolved in DCM/Chloroform: Use "Halogenated Organic" stream.[7]

    • If Aqueous:[1][7] Use "Basic Aqueous" stream.

  • Bulking: Add slowly to the waste container. Monitor for heat generation (touch the side of the bottle) for the first 30 seconds.

  • Cap Venting: If the waste was recently generated from a reaction, leave the cap loosely threaded for 2 hours in a fume hood to allow off-gassing before sealing.[1][2]

Decision Logic Diagram (Workflow)

DisposalWorkflowcluster_legendProtocol KeyStartStart: Waste GenerationStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidWasteSolid Waste(Pure compound, gloves, wipes)StateCheck->SolidWasteSolidLiquidCheckIdentify Solvent BaseStateCheck->LiquidCheckLiquidSolidBinDISPOSAL BIN:Solid Hazardous Waste(Label: Toxic/Irritant)SolidWaste->SolidBinAqueousAqueous SolutionLiquidCheck->AqueousWater BasedOrganicOrganic SolventLiquidCheck->OrganicSolvent BasedpHCheckVALIDATION:Check pH of Destination Container(Must be pH > 7)Aqueous->pHCheckHaloCheckContains Halogens?(DCM, Chloroform)Organic->HaloCheckBasicAqDISPOSAL BIN:Basic Aqueous Waste(Blue Label)pHCheck->BasicAqSafeHaloBinDISPOSAL BIN:Halogenated Organic(Red Label)HaloCheck->HaloBinYesNonHaloBinDISPOSAL BIN:Non-Halogenated Organic(Clear/Yellow Label)HaloCheck->NonHaloBinNokeyBlue: Decision Point | Red: Critical Safety Check | Green: Final Disposal

Figure 1: Operational decision tree for the segregation of this compound waste streams.

Emergency Contingencies

Spill Management (Solid)[3]
  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95 dust mask or respirator.[1][2]

  • Containment: Do not dry sweep (creates dust).[2] Cover spill with wet paper towels or use a HEPA vacuum designated for chemicals.

  • Decontamination: Wipe the surface with a 10% acetic acid solution (to solubilize the amine) followed by soap and water.[2]

Accidental Exposure[1][5][8]
  • Skin Contact: The amine moiety allows for rapid transdermal absorption.[2] Wash with soap and water for 15 minutes immediately.[8]

  • Eye Contact: Flush for 15 minutes. The basicity can cause corneal damage similar to caustic burns.

Regulatory & Compliance Notes

  • EPA Waste Code: While this compound is not explicitly P-listed or U-listed, it must be managed as a Characteristic Hazardous Waste if it exhibits toxicity or if the waste mixture is ignitable (D001).[3][4][1][2]

  • Lab Packs: For disposal of pure, expired bottles, "Lab Packing" is the preferred method.[1] Ensure the inventory sheet explicitly names the full chemical structure, not just "Pyridine Derivative."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Pyridine and Derivatives Safety Data. National Library of Medicine. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminoethyl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-aminoethyl)pyridin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.